Product packaging for Pentabromophenol(Cat. No.:CAS No. 608-71-9)

Pentabromophenol

カタログ番号: B1679275
CAS番号: 608-71-9
分子量: 488.59 g/mol
InChIキー: SVHOVVJFOWGYJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pentabromophenol is a light brown powder. Insoluble in water. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6HBr5O<br>C6Br5OH B1679275 Pentabromophenol CAS No. 608-71-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3,4,5,6-pentabromophenol
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InChI

InChI=1S/C6HBr5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
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InChI Key

SVHOVVJFOWGYJO-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)O
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Molecular Formula

C6HBr5O, C6Br5OH
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DSSTOX Substance ID

DTXSID9022079
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Molecular Weight

488.59 g/mol
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Physical Description

Pentabromophenol is a light brown powder. Insoluble in water. (NTP, 1992), Beige to brown solid; [ICSC] Orange or tan powder; [MSDSonline], BEIGE-TO-BROWN POWDER.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

Insoluble (NTP, 1992), Soluble in ethanol, benzene, acetic acid; slightly soluble in ether, Soluble in carbon disulfide, Solubility in water: none
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Vapor Pressure

0.00000038 [mmHg], Vapor pressure, Pa at 25 °C: 0.00005
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Color/Form

Monoclinic prisms from acetic acid; needles from alcohol

CAS No.

608-71-9
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Melting Point

445.1 °F (NTP, 1992), 229.5 °C, 230 °C
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Foundational & Exploratory

An In-Depth Technical Guide to the Properties of Pentabromophenol (CAS No. 608-71-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical, toxicological, and biological properties of Pentabromophenol (PBP), a compound of interest in various scientific and industrial fields.

Physicochemical Properties

This compound is a brominated aromatic compound with the chemical formula C₆Br₅OH. It presents as a light brown to beige or orange powder.[1] The quantitative physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for its fundamental characteristics.

PropertyValueSource
Molecular Weight 488.59 g/mol [1]
Melting Point 223-228 °C[2][3][4][5]
Boiling Point 352.3 °C (Predicted)[2][3]
Water Solubility Insoluble[1][2][3][5][6]
Vapor Pressure 3.8 x 10⁻⁷ mmHg at 25 °C (Estimated)[1]
pKa 4.62[1]
Octanol-Water Partition Coefficient (log Kow) 5.0[1]
Density 2.894 g/cm³[2][3]
Refractive Index 1.718[3][5][7]
Flash Point 166.9 °C[3][5][7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeAvailabilitySource
¹H NMR Available[1]
¹³C NMR Available[1]
Mass Spectrum (Electron Ionization) Available[8]
Infrared (IR) Spectrum Available[8]

Toxicological and Safety Data

This compound is classified as toxic and requires careful handling. The available toxicological and safety data are summarized below.

ParameterValueSpeciesRouteSource
LD50 (Lethal Dose, 50%) ~200 mg/kgRatOral[1]
LD50 300 mg/kg-Dermal[9]
LC50 (Lethal Concentration, 50%) 1.5 mg/L / 4h-Inhalation[9]

Hazard and Precautionary Statements:

  • Hazard Codes: T (Toxic), N (Dangerous for the environment)[2]

  • Risk Statements: R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin), R50/53 (Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)[10]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S60 (This material and its container must be disposed of as hazardous waste), S61 (Avoid release to the environment. Refer to special instructions/safety data sheet)[10]

Stability and Reactivity:

  • Stable under normal conditions.[2][4][5]

  • Incompatible with strong oxidizing agents and strong bases.[2][4][5]

  • When heated to decomposition, it emits toxic fumes of hydrogen bromide.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Water Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of this compound in water at a given temperature.

Apparatus:

  • Conical flasks with stoppers

  • Constant temperature water bath or shaker

  • Analytical balance

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a conical flask containing a known volume of deionized water.

  • Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further remove any suspended particles.

  • Sample Analysis: A known volume of the clear aqueous phase is carefully removed, filtered, and analyzed using a calibrated HPLC-UV or GC-MS method to determine the concentration of dissolved this compound. The analysis is performed in triplicate.

Octanol-Water Partition Coefficient (log Kow) Determination (Shake-Flask Method)

Objective: To determine the ratio of the concentration of this compound in n-octanol to its concentration in water at equilibrium.

Apparatus:

  • Separatory funnels

  • Mechanical shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

Procedure:

  • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: A stock solution of this compound is prepared in water-saturated n-octanol.

  • Partitioning: A known volume of the this compound stock solution is added to a separatory funnel containing a known volume of octanol-saturated water.

  • Equilibration: The separatory funnel is shaken for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. If an emulsion forms, centrifugation may be necessary.

  • Sample Analysis: The concentrations of this compound in both the n-octanol and water phases are determined using a suitable analytical method like HPLC-UV or GC-MS. The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The log Kow is then calculated.

Vapor Pressure Determination (Static Method - OECD Guideline 104)

Objective: To measure the saturation pressure of this compound vapor in equilibrium with its solid phase at a given temperature.

Apparatus:

  • Vacuum-tight sample vessel with a pressure measuring device (manometer)

  • Constant temperature bath

  • Vacuum pump

Procedure:

  • Sample Introduction: A sample of this compound is placed into the sample vessel.

  • Degassing: The sample is thoroughly degassed by repeatedly freezing it, evacuating the vessel with the vacuum pump, and then allowing it to thaw. This removes any dissolved or adsorbed gases.

  • Equilibration: The sample vessel is placed in a constant temperature bath and allowed to reach thermal equilibrium.

  • Pressure Measurement: The pressure inside the vessel is measured with the manometer. The measurement is repeated at several different temperatures to obtain a vapor pressure curve.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant of the phenolic hydroxyl group of this compound.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions of known pH

Procedure:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or DMSO) due to its low water solubility.

  • Preparation of Test Solutions: A series of solutions are prepared in volumetric flasks containing buffer solutions of varying known pH values. A small, constant aliquot of the this compound stock solution is added to each flask, and the flasks are filled to the mark with the respective buffer solution.

  • Spectrophotometric Measurement: The UV-Vis absorbance spectra of the acidic form (at a very low pH where the compound is fully protonated) and the basic form (at a very high pH where the compound is fully deprotonated) are recorded to determine the wavelengths of maximum absorbance for each species (λ_acid and λ_base).

  • Absorbance Measurements of Buffered Solutions: The absorbance of each buffered solution is measured at both λ_acid and λ_base.

  • Calculation of pKa: The ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms in each buffer can be calculated from the absorbance data. The pKa is then determined using the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]). A plot of pH versus log([A⁻]/[HA]) will yield a straight line with the pKa as the y-intercept.

Biological Signaling Pathways

This compound has been shown to interact with key biological signaling pathways, which is of significant interest in toxicology and drug development.

Inhibition of the TGF-β Signaling Pathway

This compound has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. It exerts this effect by accelerating the degradation of the type II TGF-β receptor (TGFβRII) through a process involving caveolae-mediated endocytosis. This disruption of the TGF-β pathway can have implications for cellular processes such as proliferation, differentiation, and apoptosis.

TGF_beta_pathway_inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGF-beta Receptor II TGF-beta->TGFbRII Binds TGFbRI TGF-beta Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates Endosome Endosome TGFbRII->Endosome Internalization SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocates to nucleus & initiates transcription Caveolae Caveolae Caveolae->TGFbRII Mediates Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Lysosome->TGFbRII Degradation PBP This compound PBP->Caveolae Promotes

Caption: Inhibition of the TGF-β signaling pathway by this compound.

Induction of Apoptosis in Peripheral Blood Mononuclear Cells (PBMCs)

This compound has been demonstrated to induce apoptosis in human peripheral blood mononuclear cells (PBMCs). The primary mechanism involves the mitochondrial (intrinsic) pathway of apoptosis. This process is characterized by the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and eventual cell death.

Apoptosis_Induction cluster_cell Peripheral Blood Mononuclear Cell (PBMC) PBP This compound Mitochondrion Mitochondrion PBP->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Apaf1->Apoptosome Forms Procaspase9->Apoptosome Forms Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 (active) Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase3->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Induction of apoptosis in PBMCs by this compound via the mitochondrial pathway.

References

In Vitro Toxicological Profile of Pentabromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of Pentabromophenol (PBP), a brominated flame retardant of environmental and health concern. This document summarizes key findings on its cytotoxicity, genotoxicity, and endocrine-disrupting potential, supported by detailed experimental protocols and visual representations of implicated signaling pathways.

Executive Summary

This compound (PBP) has demonstrated a range of toxicological effects in in vitro studies. It has been shown to induce apoptosis in human peripheral blood mononuclear cells (PBMCs) through a mitochondrial-mediated pathway. Furthermore, PBP can modulate signaling pathways, notably by suppressing the Transforming Growth Factor-β (TGF-β) signaling cascade. While direct and comprehensive quantitative data on its cytotoxicity (IC50 values) across a wide range of cell lines are limited in publicly available literature, comparative studies with other brominated phenols suggest its potential for dose-dependent toxicity. Evidence regarding its genotoxicity and specific endocrine-disrupting activities, particularly concerning estrogen and androgen receptor interactions, requires further investigation, with current data being largely inconclusive or focused on related compounds like pentachlorophenol.

Data Presentation: In Vitro Toxicity of this compound and Related Compounds

Due to the limited availability of specific IC50 values for this compound in the reviewed literature, this section presents available quantitative data and comparative toxicity information with other bromophenols to provide context for its potential toxicological potency.

Table 1: Comparative Acute Toxicity of Bromophenols in Aquatic Organisms

CompoundTest OrganismEndpointEC50 (mg/L)Reference
2,4,6-TribromophenolScenedesmus quadricaudaGrowth Inhibition2.67[1]
2,4-DibromophenolScenedesmus quadricaudaGrowth Inhibition8.73[1]
2,6-DibromophenolScenedesmus quadricaudaGrowth Inhibition9.90[1]
2,4,6-TribromophenolDaphnia magnaImmobilization1.57[1]
2,4-DibromophenolDaphnia magnaImmobilization2.17[1]
2,6-DibromophenolDaphnia magnaImmobilization2.78[1]

Table 2: Effects of this compound on Apoptosis-Related Parameters in Human PBMCs

ParameterConcentrationObservationReference
Apoptosis Induction5–50 µg/mLIncreased number of apoptotic cells[2]
Intracellular Ca2+ LevelStarting from 0.1 µg/mLIncreased intracellular calcium ion levels[2]
Mitochondrial Membrane Potential (ΔΨm)1, 5, and 25 µg/mLSubstantial decrease in ΔΨm[2]
Caspase-9 Activation5–25 µg/mLStronger activation compared to caspase-8[2]
Caspase-8 Activation5–25 µg/mLSlight increase in activity[2]
Caspase-3 Activation5–25 µg/mLIncreased activity[2]
PARP-1 Cleavage25 µg/mLInduced PARP-1 cleavage[2]

Table 3: Endocrine-Disrupting Potential of Pentachlorophenol (PCP) as a surrogate

AssayCell LineEndpointIC50 / EffectReference
Anti-androgenic activityReporter gene assayAR antagonismNo significant activity observed[3]
Thyroid hormone systemRat pituitary GH3 cellsT3-induced Dio 1 transcriptionDownregulation (antagonistic activity)[4]
Estrogen Receptor Alpha (ERα)Recombinant yeast screenAgonist/AntagonistAgonistic and antagonistic activities[5]
Androgen Receptor (AR)Recombinant yeast screenAntagonistNo significant activity observed[5]
Progesterone Receptor (PR)Recombinant yeast screenAntagonistAntagonistic activity[5]

Signaling Pathways Affected by this compound

TGF-β Signaling Pathway

This compound has been identified as a suppressor of the TGF-β signaling pathway. This pathway is crucial for regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The disruption of this pathway can have significant implications for cellular homeostasis and disease development.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII 1. Ligand Binding TBRI TGF-β Receptor I TBRII->TBRI 2. Receptor Complex Formation & Activation SMAD23 SMAD2/3 TBRI->SMAD23 3. Phosphorylation SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription 5. Nuclear Translocation & Gene Regulation PBP This compound PBP->TBRI Suppression

A diagram of the TGF-β signaling pathway and the inhibitory effect of this compound.
Apoptosis Signaling Pathway

In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in human peripheral blood mononuclear cells (PBMCs). The primary mechanism appears to be the intrinsic (mitochondrial) pathway, initiated by cellular stress.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome PBP This compound Mito Mitochondrial Stress PBP->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 ProCasp3 Pro-caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

The intrinsic apoptosis pathway induced by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the toxicological assessment of this compound.

Cytotoxicity Assays
  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the PBP dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with This compound start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Workflow of the MTT cytotoxicity assay.
Genotoxicity Assays

  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow and form colonies.

  • Protocol:

    • Strain Preparation: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

    • Metabolic Activation (S9 Mix): Prepare a metabolic activation system (S9 mix) from the liver homogenate of Aroclor 1254-induced rats to simulate mammalian metabolism.

    • Plate Incorporation Method:

      • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the this compound test solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation).

      • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Endocrine Disruption Assays
  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.

  • Protocol:

    • Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a target tissue (e.g., rat uterus) or use a commercially available purified ER.

    • Competition Reaction: In a series of tubes, incubate a fixed concentration of [3H]-17β-estradiol and the ER preparation with increasing concentrations of unlabeled this compound. Include a control with no competitor and a non-specific binding control with an excess of unlabeled estradiol.

    • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

    • Separation of Bound and Free Ligand: Separate the receptor-bound estradiol from the free estradiol using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of bound radiolabeled estradiol against the concentration of this compound. Calculate the IC50 value, which is the concentration of PBP that displaces 50% of the radiolabeled estradiol.

Conclusion

The in vitro toxicological profile of this compound indicates its potential to induce cellular toxicity, primarily through the induction of apoptosis via the mitochondrial pathway. Its ability to interfere with the crucial TGF-β signaling pathway further highlights its potential for adverse health effects. However, there is a notable gap in the publicly available literature regarding comprehensive quantitative cytotoxicity data (IC50 values) across a variety of human cell lines. Furthermore, while there are indications of potential endocrine-disrupting activities, more specific in vitro studies on the interaction of PBP with estrogen and androgen receptors are needed for a conclusive assessment. The genotoxicity of PBP also remains an area requiring further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the toxicological properties of this compound and related compounds.

References

Navigating the Environmental Odyssey of Pentabromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – Pentabromophenol (PBP), a halogenated aromatic compound, has seen use as a flame retardant and molluscicide. Its chemical stability, while beneficial for its intended applications, raises concerns about its persistence and potential impact on ecosystems. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its behavior in various environmental compartments.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters influence its distribution between air, water, soil, and biota. A summary of key properties for this compound is presented below.

PropertyValueReference
Molecular Formula C₆HBr₅O[1](--INVALID-LINK--)
Molecular Weight 488.59 g/mol [1](--INVALID-LINK--)
Vapor Pressure 3.8 x 10⁻⁷ mm Hg at 25°C[1](--INVALID-LINK--)
Water Solubility Insoluble[1](--INVALID-LINK--)
Octanol-Water Partition Coefficient (log Kow) 5.9[1](--INVALID-LINK--)
Soil Organic Carbon-Water Partitioning Coefficient (log Koc) 3.53 (estimated)[1](--INVALID-LINK--)
Henry's Law Constant 5.6 x 10⁻⁹ atm-m³/mol (estimated)[1](--INVALID-LINK--)
pKa 4.62[1](--INVALID-LINK--)

Environmental Fate and Transport

The journey of this compound in the environment is a complex interplay of transport and transformation processes. These processes dictate its persistence, potential for long-range transport, and ultimate ecological impact.

Atmospheric Fate

Once released into the atmosphere, this compound can exist in both the vapor and particulate phases.[1](--INVALID-LINK--) The primary degradation pathway for vapor-phase PBP is reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 36 days.[1](--INVALID-LINK--) Particulate-phase PBP is subject to removal from the atmosphere through wet and dry deposition. Given its chemical structure, PBP may also be susceptible to direct photolysis by sunlight.

PBP_air This compound (Vapor & Particulate) Deg_products Degradation Products PBP_air->Deg_products Reaction Deposition Wet & Dry Deposition PBP_air->Deposition OH_rad Hydroxyl Radicals (Photochemically Produced) OH_rad->Deg_products Sunlight Sunlight (Photolysis) Sunlight->PBP_air Direct Photolysis

Atmospheric Degradation Pathway of this compound.
Aquatic Fate

In aquatic environments, this compound is expected to partition to suspended solids and sediment due to its high Kow and Koc values. Volatilization from water surfaces is not considered a significant fate process. The primary transformation processes in water are photodegradation and biodegradation.

Terrestrial Fate

When released to soil, this compound is expected to have low mobility due to its high Koc value, indicating strong adsorption to soil organic matter. Its pKa of 4.62 suggests that it will exist predominantly in its anionic form in most soils, which can influence its sorption behavior. Biodegradation is a potential, albeit slow, degradation pathway in soil environments.

Degradation Pathways

The breakdown of this compound in the environment can occur through both abiotic and biotic mechanisms.

Abiotic Degradation

Photodegradation: PBP is susceptible to photodegradation, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂). A study on a photocatalytically induced enzymatic process demonstrated up to 96% transformation of PBP.[2](--INVALID-LINK--) The process involves the generation of reactive oxygen species that attack the PBP molecule, leading to debromination and the formation of less brominated phenols and other degradation products.

Ozonation: Ozonation has been shown to be an effective method for degrading PBP in aqueous solutions. The degradation proceeds through reactions with ozone and hydroxyl radicals, leading to the formation of various by-products, including lower brominated phenols and dimeric species.

PBP This compound Intermediates Lower Brominated Phenols & Hydroxy-nonabromophenyl ethers PBP->Intermediates O3 Ozone (O₃) O3->Intermediates OH_rad Hydroxyl Radicals (•OH) OH_rad->Intermediates Mineralization Mineralization (CO₂, H₂O, Br⁻) Intermediates->Mineralization

Ozonation Degradation Pathway of this compound.
Biotic Degradation

Biodegradation of this compound can occur under both aerobic and anaerobic conditions, although it is generally a slow process. Studies on the closely related pentachlorophenol (PCP) have shown that microorganisms can sequentially dehalogenate the molecule.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization.

Anaerobic Biodegradation: In anaerobic environments, reductive dehalogenation is the primary degradation mechanism, where bromine atoms are sequentially removed from the phenol ring. This process can lead to the formation of less toxic, lower brominated phenols.

Experimental Protocols

A comprehensive understanding of the environmental fate of this compound relies on robust experimental methodologies. Below are outlines of key experimental protocols.

Photodegradation Study

Objective: To assess the photodegradation of this compound in an aqueous solution under UV irradiation.

Materials:

  • This compound standard

  • Photoreactor equipped with a UV lamp (e.g., 320 nm)

  • Titanium dioxide (TiO₂) as a photocatalyst (optional)

  • Horseradish peroxidase (HRP) immobilized on a support (optional, for enhanced degradation)[2](--INVALID-LINK--)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) for product identification

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into deionized water to achieve the desired concentration.

  • If using a photocatalyst, add a known amount of TiO₂ to the solution.

  • Transfer the solution to the photoreactor.

  • Irradiate the solution with the UV lamp for a defined period.

  • Collect samples at regular time intervals.

  • Filter the samples to remove any solid particles (e.g., TiO₂).

  • Analyze the concentration of this compound and its degradation products using HPLC-UV and HPLC-MS.

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare PBP Solution Add_Cat Add Photocatalyst (e.g., TiO₂) Prep_Sol->Add_Cat Irradiate UV Irradiation in Photoreactor Add_Cat->Irradiate Sample Collect Samples at Intervals Irradiate->Sample Filter Filter Samples Sample->Filter HPLC HPLC-UV/MS Analysis Filter->HPLC

Experimental Workflow for Photodegradation Study.
Soil Sorption/Desorption Study

Objective: To determine the soil sorption and desorption characteristics of this compound.

Materials:

  • This compound standard (radiolabeled ¹⁴C-PBP is often used for ease of quantification)

  • Characterized soil samples with varying organic carbon content and pH

  • 0.01 M CaCl₂ solution

  • Centrifuge

  • Liquid scintillation counter (if using radiolabeled PBP) or HPLC

Procedure (Batch Equilibrium Method):

  • Sorption:

    • Weigh a known amount of soil into centrifuge tubes.

    • Add a known volume of PBP solution in 0.01 M CaCl₂ at various concentrations.

    • Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the soil and the supernatant.

    • Analyze the concentration of PBP in the supernatant.

    • Calculate the amount of PBP sorbed to the soil by difference.

  • Desorption:

    • After the sorption experiment, decant the supernatant.

    • Add a fresh solution of 0.01 M CaCl₂ (without PBP) to the soil pellet.

    • Shake for the same equilibrium time.

    • Centrifuge and analyze the PBP concentration in the supernatant.

    • Repeat for several desorption steps.

Biodegradation Study (Aerobic)

Objective: To assess the aerobic biodegradation of this compound in an aqueous medium.

Materials:

  • This compound standard

  • Activated sludge or water from a relevant environmental source as inoculum

  • Mineral salts medium

  • Respirometer or dissolved oxygen meter

  • HPLC for PBP analysis

Procedure:

  • Set up flasks containing mineral salts medium and a known concentration of this compound as the sole carbon source.

  • Inoculate the flasks with activated sludge or environmental water sample.

  • Include control flasks (e.g., without inoculum, without PBP).

  • Incubate the flasks under aerobic conditions (e.g., on a shaker at a constant temperature).

  • Monitor biodegradation by measuring oxygen consumption (in a respirometer) or the disappearance of PBP over time using HPLC.

Conclusion

The environmental fate and transport of this compound are multifaceted, with photodegradation, biodegradation, and sorption to soil and sediment being the key processes. While PBP exhibits persistence, it is susceptible to degradation under specific environmental conditions. Further research is warranted to fully elucidate the complex degradation pathways and the ecotoxicological implications of its transformation products. The experimental protocols outlined in this guide provide a framework for conducting rigorous assessments of PBP's environmental behavior, contributing to a more comprehensive understanding of its potential risks and informing effective environmental management strategies.

References

An In-depth Technical Guide on the Core Mechanism of Action of Pentabromophenol in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromophenol (PBP), a significant environmental contaminant and brominated flame retardant, exerts a range of toxicological effects on biological systems. This technical guide provides a comprehensive overview of the molecular mechanisms underlying PBP's activity, with a focus on its role in inducing apoptosis, disrupting mitochondrial function, and interfering with endocrine signaling. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating complex biological pathways and workflows using Graphviz diagrams. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental toxicology.

Introduction to this compound (PBP)

This compound is a fully brominated phenol that has been widely used as a flame retardant and a biocide. Its persistence in the environment and potential for bioaccumulation have raised significant concerns regarding its impact on human and ecosystem health.[1] PBP can be absorbed into the body through inhalation and ingestion, and it is known to be very toxic to aquatic organisms.[1] Insufficient data on its full effects on human health necessitates careful handling and thorough investigation of its biological mechanisms of action.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types, including human peripheral blood mononuclear cells (PBMCs).[2][3] The apoptotic cascade initiated by PBP appears to be primarily mediated through the intrinsic, or mitochondrial, pathway.

Signaling Pathway of PBP-Induced Apoptosis

The primary mechanism of PBP-induced apoptosis involves the disruption of mitochondrial membrane potential, leading to the activation of a caspase cascade. PBP exposure triggers an increase in cytosolic calcium ion levels and a decrease in the mitochondrial transmembrane potential (ΔΨm).[2] This disruption leads to the activation of caspase-9, an initiator caspase in the mitochondrial pathway.[4] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[2][4] Caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP-1), which ultimately leads to DNA fragmentation and the morphological changes characteristic of apoptosis.[3] While caspase-8, the initiator caspase of the extrinsic pathway, shows some activation, its role in PBP-induced apoptosis appears to be minor.[2]

G PBP This compound (PBP) Mitochondrion Mitochondrion PBP->Mitochondrion Ca2_increase Increase in Cytosolic Ca2+ PBP->Ca2_increase DeltaPsiM_decrease Decrease in ΔΨm Mitochondrion->DeltaPsiM_decrease Ca2_increase->Mitochondrion Casp9 Caspase-9 (Initiator) DeltaPsiM_decrease->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP1_cleavage PARP-1 Cleavage Casp3->PARP1_cleavage Apoptosis Apoptosis (DNA Fragmentation, Chromatin Condensation) PARP1_cleavage->Apoptosis

PBP-induced apoptotic signaling pathway.
Quantitative Data on PBP-Induced Apoptosis in PBMCs

The apoptotic effect of PBP on human PBMCs is dose-dependent. While a specific IC50 value has not been definitively reported in the reviewed literature, significant increases in the apoptotic cell population are observed at concentrations of 5 µg/mL and higher after 24 hours of exposure.

Concentration of PBP (µg/mL)Observation in Human PBMCs (24h exposure)Reference
1Increase in apoptotic cells (not statistically significant)[5]
5Statistically significant increase in apoptotic cells[5]
25Substantial, concentration-dependent increase in apoptotic cells[5]
50Substantial, concentration-dependent increase in apoptotic cells[5]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol details the quantitative assessment of apoptosis in human PBMCs following exposure to PBP using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (PBP) stock solution in DMSO

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from fresh human blood using a standard density gradient centrifugation method.

    • Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed PBMCs at a density of 1 x 10^6 cells/mL in appropriate culture plates.

    • Treat cells with varying concentrations of PBP (e.g., 1, 5, 25, 50 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • Cell Staining:

    • After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for PI.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mitochondrial Dysfunction

PBP significantly impacts mitochondrial function, not only as a trigger for apoptosis but also by altering cellular respiration and glycolysis. These effects have been notably observed in microglia, the resident immune cells of the central nervous system.

Effects on Mitochondrial Respiration and Glycolysis

In murine BV-2 microglia cells, PBP exposure leads to distinct changes in mitochondrial bioenergetics. At a lower concentration (10 µM), PBP increases basal respiration, while at a higher concentration (40 µM), it leads to a decrease.[1] ATP-linked respiration is significantly decreased at the higher concentration, indicating an impairment of the electron transport chain's ability to produce ATP.[1] Furthermore, PBP alters glycolysis, with an increase in the basal glycolytic rate at both 10 and 40 µM.[1]

G cluster_workflow Experimental Workflow: Mitochondrial Respiration Assay A 1. Culture BV-2 Microglia Cells B 2. Expose cells to PBP (10 µM and 40 µM) for 18h A->B C 3. Use Seahorse XF Analyzer B->C D 4. Sequential injection of: - Oligomycin - FCCP - Rotenone/Antimycin A C->D E 5. Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) D->E F 6. Calculate: - Basal Respiration - ATP-linked Respiration - Maximal Respiration - Basal Glycolysis E->F

Workflow for assessing PBP's effect on mitochondrial respiration.
Quantitative Data on Mitochondrial Effects in Microglia

ParameterPBP Concentration (µM)Observed Effect in BV-2 Microglia (18h exposure)Reference
Basal Respiration 10Increased[1]
40Decreased[1]
ATP-Linked Respiration 10No significant change[1]
40Decreased[1]
Maximal Respiration 10Altered[1]
40Altered[1]
Basal Glycolytic Rate 10Increased[1]
40Increased[1]
Experimental Protocol: Seahorse XF Analyzer Mitochondrial Stress Test

This protocol outlines the use of the Seahorse XF Analyzer to measure the effects of PBP on mitochondrial respiration and glycolysis in cultured microglia.

Materials:

  • BV-2 microglia cells

  • PBP stock solution in DMSO

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone, and Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed BV-2 cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • PBP Treatment:

    • The following day, treat the cells with 10 µM and 40 µM PBP for 18 hours. Include vehicle and untreated controls.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates and incubate the cells at 37°C in a non-CO2 incubator.

  • Seahorse XF Analyzer Assay:

    • Load the prepared sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A in the appropriate injection ports.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.

    • The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time before and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis:

    • Normalize the OCR and ECAR data to cell number.

    • Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the OCR measurements, and basal glycolysis from the ECAR measurements.

Endocrine Disruption

PBP is recognized as an endocrine-disrupting chemical (EDC), primarily through its interaction with thyroid hormone transport proteins and its potential to interfere with steroid hormone signaling.

Binding to Transthyretin (TTR)

PBP binds with high affinity to transthyretin (TTR), a key transport protein for thyroid hormones, particularly thyroxine (T4).[6] This binding is competitive with the natural ligand T4, suggesting that PBP can displace T4 from TTR in the bloodstream, potentially disrupting thyroid hormone homeostasis. X-ray crystallography studies have revealed that PBP binds to TTR in a "reversed" mode, with its hydroxyl group oriented towards the entrance of the binding channel.[7]

Effects on Steroidogenesis

While direct quantitative data on PBP's effect on steroidogenesis is limited in the available literature, its structural similarity to other phenolic compounds known to disrupt steroid hormone synthesis suggests a potential for such activity. Assays using the H295R human adrenocortical carcinoma cell line are a standard method to assess a chemical's potential to interfere with the production of steroid hormones, including estrogens and androgens.

Experimental Protocol: Competitive TTR Binding Assay

This protocol describes a competitive binding assay to determine the ability of PBP to displace radiolabeled thyroxine from human TTR.

Materials:

  • Human Transthyretin (TTR)

  • ¹²⁵I-labeled Thyroxine (¹²⁵I-T4)

  • This compound (PBP)

  • Unlabeled Thyroxine (T4) for standard curve

  • Tris-HCl buffer

  • Size-exclusion chromatography columns

  • Gamma counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PBP in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of unlabeled T4 for the standard curve.

    • Prepare a working solution of ¹²⁵I-T4 in Tris-HCl buffer.

    • Prepare a solution of human TTR in Tris-HCl buffer.

  • Binding Reaction:

    • In microcentrifuge tubes, combine the TTR solution, ¹²⁵I-T4 solution, and either PBP at various concentrations, unlabeled T4 for the standard curve, or vehicle control.

    • Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the TTR-bound ¹²⁵I-T4 from the free ¹²⁵I-T4 using size-exclusion chromatography columns.

  • Quantification:

    • Quantify the radioactivity in the bound and/or free fractions using a gamma counter.

  • Data Analysis:

    • Construct a standard curve using the data from the unlabeled T4 competition.

    • Determine the concentration of PBP that inhibits 50% of the specific binding of ¹²⁵I-T4 (IC50).

    • The IC50 value provides a quantitative measure of the binding affinity of PBP to TTR relative to T4.

Conclusion

This compound exhibits a multi-faceted mechanism of action in biological systems, primarily characterized by the induction of apoptosis via the mitochondrial pathway, disruption of mitochondrial bioenergetics, and interference with endocrine signaling through high-affinity binding to the thyroid hormone transport protein transthyretin. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to further investigate the toxicological profile of PBP and to develop strategies for mitigating its potential adverse health effects. Continued research is essential to fully elucidate the complex interactions of PBP with biological systems and to assess the long-term consequences of exposure.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Characteristics of Pentabromophenol

Introduction

This compound (PBP) is a fully brominated phenolic compound with the chemical formula C₆Br₅OH. It is a solid, light brown, crystalline substance.[1][2] Due to its chemical structure, it finds use as a flame retardant and a chemical intermediate.[2][3] This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed experimental protocols for their determination, and logical workflows relevant to its analysis.

Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and behavior in various matrices. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆Br₅OH[1]
Molecular Weight 488.59 g/mol [1]
Appearance Light brown powder; Monoclinic prisms or needles[1][3][4]
Melting Point 223-226 °C (433-437 °F)[3][5]
Boiling Point Sublimes upon heating. Predicted boiling point is 352.3 ± 37.0 °C.[1][3][6]
Density 2.894 g/cm³[3][6]
Vapor Pressure 3.8 x 10⁻⁷ mmHg at 25 °C[1][7]
Water Solubility Insoluble[1][3][4]
Solubility (Organic) Soluble in ethanol, benzene, acetic acid; slightly soluble in ether, chloroform, DMSO, methanol.[1][2][3]
Octanol/Water Partition Coefficient (Log P) 6.0[1][4]

Chemical Properties

The chemical identity and reactivity of this compound are defined by its aromatic ring, hydroxyl group, and heavy bromine substitution.

PropertyValue / DescriptionSource(s)
IUPAC Name 2,3,4,5,6-Pentabromophenol[1]
CAS Number 608-71-9[1][3]
Acidity (pKa) 4.62[1]
Stability Stable under standard conditions.[3][6]
Reactivity Reacts as a weak acid. It is incompatible with strong bases, strong oxidizing agents, and strong reducing substances like hydrides and alkali metals.[1][3][4]
Decomposition When heated to decomposition, it emits toxic fumes of hydrogen bromide.[1][3][4]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound.

Spectrum TypeData Reference / Source
Mass Spectrometry (MS) NIST Mass Spectrometry Data Center
Infrared Spectroscopy (IR) Coblentz Society Spectral Collection / NIST
¹H-NMR Spectroscopy Sigma-Aldrich Co. LLC.
¹³C-NMR Spectroscopy Sigma-Aldrich Co. LLC.
UV Spectroscopy SADTLER Reference: 1449

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of this compound's properties.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of purity.

  • Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus : A calibrated melting point apparatus with a heated block and a thermometer or digital temperature sensor is used.

  • Procedure : The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20 °C below the expected melting point (approx. 225 °C) and then increased slowly at a rate of 1-2 °C per minute.

  • Measurement : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure this compound, this range is typically narrow.

Spectrometric Determination of pKa

The acid dissociation constant (pKa) can be accurately determined using UV-Vis spectrophotometry, which measures the difference in absorbance between the protonated phenol (ArOH) and its deprotonated phenoxide form (ArO⁻).

  • Solution Preparation : A stock solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile/water, to ensure solubility.[8] A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 3 to 6) are prepared.

  • Spectrophotometric Titration : A constant aliquot of the this compound stock solution is added to each buffer solution. The total volume is kept constant.

  • Data Acquisition : The UV-Vis absorption spectrum for each solution is recorded over a relevant wavelength range (e.g., 250-350 nm). The absorbance at a specific wavelength where the phenol and phenoxide species have different absorption coefficients is measured for each pH.

  • Data Analysis : The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_max - A) / (A - A_min)] Where:

    • A is the absorbance at a given pH.

    • A_max is the absorbance of the fully deprotonated (basic) form.

    • A_min is the absorbance of the fully protonated (acidic) form. A plot of pH versus log[(A_max - A) / (A - A_min)] yields a straight line with the pKa at the y-intercept.[8]

Spectroscopic Analysis Workflow

The structural elucidation of a compound like this compound follows a logical workflow combining multiple spectroscopic techniques.

  • Mass Spectrometry (MS) : The sample is ionized to determine its molecular weight from the molecular ion peak (M+). The isotopic pattern of the M+ peak, showing multiple signals due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), is a key identifier for polybrominated compounds.

  • Infrared (IR) Spectroscopy : This technique identifies functional groups. For this compound, key absorptions include a broad O-H stretch (around 3300-3600 cm⁻¹) and C-O stretching (around 1050 cm⁻¹).[9] The C-Br stretches appear in the fingerprint region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Due to the single proton on the hydroxyl group, a singlet is expected. Its chemical shift will be concentration-dependent and can be confirmed by D₂O exchange.

    • ¹³C NMR : Provides information on the carbon framework. Several signals corresponding to the brominated aromatic carbons would be expected.

Visualizations

Diagrams are provided to illustrate key chemical and logical processes involving this compound.

AcidDissociation PBP This compound (ArOH) Phenoxide Pentabromophenoxide (ArO⁻) PBP->Phenoxide PBP_plus + H2O H₂O H3O H₃O⁺ H2O->H3O equilibrium Phenoxide_plus +

Caption: Acid dissociation equilibrium of this compound in water.

CharacterizationWorkflow cluster_workflow Workflow for Identification & Characterization cluster_spectroscopy Spectroscopic Analysis arrow arrow Unknown Unknown Sample Solubility Solubility Tests (Water, Organic Solvents) Unknown->Solubility MP Melting Point Determination Unknown->MP MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) Unknown->MS pKa pKa Determination (Spectrometric Titration) Solubility->pKa Structure Structure Elucidation & Confirmation MP->Structure IR IR Spectroscopy (Functional Groups: OH, C-O) MS->IR NMR NMR Spectroscopy (¹H, ¹³C for Structure) IR->NMR NMR->Structure pKa->Structure Report Final Report (Purity & Identity Confirmed) Structure->Report

Caption: Logical workflow for the characterization of a phenolic compound.

References

An In-depth Technical Guide to the Solubility of Pentabromophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentabromophenol (PBP) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes available qualitative and semi-quantitative information to inform laboratory work. Furthermore, it details established experimental protocols for determining solubility, enabling researchers to generate specific data as required.

Introduction to this compound

This compound is a highly brominated aromatic compound. Its chemical structure, characterized by a hydroxyl group attached to a benzene ring substituted with five bromine atoms, dictates its physicochemical properties, including its solubility. Understanding the solubility of PBP in different organic solvents is crucial for a variety of applications, including its use as a flame retardant, a chemical intermediate, and in toxicological studies.

Solubility of this compound in Organic Solvents

The solubility of a solid in a liquid solvent is influenced by factors such as the chemical nature of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure. For this compound, its large, nonpolar brominated structure and the presence of a polar hydroxyl group result in a nuanced solubility profile.

Quantitative and Qualitative Solubility Data
Solvent ClassificationSolventChemical FormulaQualitative/Semi-Quantitative SolubilityCitation
Alcohols EthanolC₂H₅OHSoluble[1]
MethanolCH₃OHSlightly Soluble[2][3]
Aromatic Hydrocarbons BenzeneC₆H₆Soluble[1]
TolueneC₇H₈A solution of 100 µg/mL has been prepared.[4]
Ethers Diethyl Ether(C₂H₅)₂OSlightly Soluble[1]
Carboxylic Acids Acetic AcidCH₃COOHSoluble[1]
Halogenated Hydrocarbons ChloroformCHCl₃Slightly Soluble[2][3]
Other Carbon DisulfideCS₂Soluble[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly Soluble[3]
Aqueous WaterH₂OInsoluble[1][2][3]

It is important to note that terms like "soluble" and "slightly soluble" are not precise and can vary between sources. For applications requiring exact concentrations, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a flask with a tight-fitting stopper.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, typically after centrifugation or filtration, to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis.

  • Calculation: The solubility is then expressed as the mass of solute per unit mass or volume of the solvent (e.g., g/100 g solvent or mol/L).

Gravimetric Method

The gravimetric method is a straightforward and accurate way to determine solubility, particularly when the solute is non-volatile.

Methodology:

  • Saturated Solution Preparation: A saturated solution of this compound is prepared in the chosen organic solvent as described in the shake-flask method (steps 1 and 2).

  • Aliquot Collection: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, solvent-resistant container (e.g., a glass evaporating dish).

  • Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven) until a constant weight of the dried residue is achieved.

  • Mass Determination: The container with the dried this compound residue is weighed.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility is then calculated as the mass of the solute per the initial volume or mass of the solvent aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask and gravimetric methods.

experimental_workflow start Start: Prepare Materials add_excess Add Excess PBP to Solvent start->add_excess equilibrate Equilibrate (Shake at Constant T) add_excess->equilibrate phase_separation Phase Separation (Centrifuge/Filter) equilibrate->phase_separation quant_choice Quantification Method? phase_separation->quant_choice gravimetric_path Gravimetric Analysis quant_choice->gravimetric_path Gravimetric analytical_path Instrumental Analysis (e.g., HPLC) quant_choice->analytical_path Instrumental evaporate Evaporate Solvent gravimetric_path->evaporate weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate analytical_path->calculate

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its determination. While a comprehensive quantitative dataset is currently lacking in the literature, the qualitative data and methodologies presented here offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. For applications requiring precise solubility values, it is strongly recommended that experimental determination be carried out using the methods outlined in this guide.

References

Thermal Decomposition of Pentabromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromophenol (PBP) is a fully brominated phenolic compound widely used as a flame retardant and as an intermediate in the synthesis of other brominated compounds. Its widespread use and the potential for release into the environment through various thermal processes necessitate a thorough understanding of its thermal decomposition behavior. When subjected to elevated temperatures, such as those encountered during manufacturing processes, incineration of waste materials, or accidental fires, this compound can degrade to form a complex mixture of potentially toxic byproducts.

Thermal Decomposition Products

The thermal decomposition of this compound, like other brominated phenols, is known to produce a range of hazardous compounds, most notably polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). The formation of these toxic byproducts is a significant concern due to their environmental persistence and potential health risks.

When heated, this compound primarily decomposes to emit toxic fumes of hydrogen bromide, carbon monoxide, and carbon dioxide[1]. At higher temperatures, the recombination of bromophenol radicals can lead to the formation of PBDDs and PBDFs.

Quantitative Analysis of Decomposition Products

As a proxy for this compound, the following table summarizes the quantitative yields of 2,3,7,8-substituted PBDD/Fs and 2,4,6,8-tetrabromodibenzofuran (TBDF) from the thermal decomposition of 2,4,6-tribromophenol under various conditions. These compounds are of particular toxicological concern. The data illustrates the influence of temperature and catalysts on the formation of these products[2].

Condition2,3,7,8-substituted PBDD/Fs Yield (ng/g)2,4,6,8-TBDF Yield (ng/g)
Thermal (No Catalyst)0.067 - 10.30.207 - 9.68
With Cu catalystIncreased formation of ortho-substituted PBDD/Fs-
With Fe catalystIncreased bromophenol oxidation-
With Sb₂O₃ catalystIncreased formation of ortho-substituted PBDD/Fs-

Note: The wide range in yields reflects the strong dependence on specific experimental conditions such as temperature, reaction time, and the presence of oxygen.

Experimental Protocols

The analysis of thermal decomposition products of compounds like this compound typically involves a combination of thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in a TGA crucible (e.g., platinum, alumina).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Experimental Conditions:

    • Purge Gas: An inert gas, typically nitrogen or argon, is used to prevent oxidation, at a constant flow rate (e.g., 20-100 mL/min).

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10-20°C/min).

    • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature and time.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition, the temperature of maximum mass loss, and the mass of the final residue.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate, identify, and quantify the volatile and semi-volatile products of thermal decomposition.

Methodology:

  • Sample Preparation: A microgram-scale sample of this compound is placed in a pyrolysis sample holder.

  • Instrumentation: A pyrolyzer is interfaced with a gas chromatograph-mass spectrometer (GC-MS) system.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C, 800°C) in an inert atmosphere (helium).

    • Pyrolysis Time: The sample is held at the pyrolysis temperature for a short duration (e.g., 10-30 seconds).

  • Gas Chromatography (GC) Conditions:

    • Injector: The pyrolysis products are swept into the GC injector.

    • Column: A capillary column suitable for separating brominated aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column) is used.

    • Oven Temperature Program: A temperature program is used to separate the decomposition products based on their boiling points and affinities for the stationary phase. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electron ionization (EI) is typically used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Data Acquisition: Mass spectra are continuously acquired throughout the GC run.

  • Data Analysis:

    • Identification: The separated compounds are identified by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

    • Quantification: The amount of each product can be quantified by using internal or external standards.

Visualizations

Thermal Decomposition Pathway of this compound

The following diagram illustrates the proposed signaling pathway for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) from the thermal decomposition of this compound. The pathway involves the initial formation of pentabromophenoxy radicals, followed by dimerization and subsequent cyclization reactions.

Thermal_Decomposition_Pathway PBP This compound Radical Pentabromophenoxy Radical PBP->Radical Heat (Δ) Dimer_PBDD Brominated Phenoxyphenol Intermediate Radical->Dimer_PBDD Dimerization (ortho-Br) Dimer_PBDF Brominated Dihydroxybiphenyl Intermediate Radical->Dimer_PBDF Dimerization (ortho-H) PBDD Polybrominated Dibenzo-p-dioxins (PBDDs) Dimer_PBDD->PBDD Cyclization (-HBr) PBDF Polybrominated Dibenzofurans (PBDFs) Dimer_PBDF->PBDF Cyclization (-H₂O)

Caption: Proposed formation pathway of PBDDs and PBDFs from this compound.

Experimental Workflow for Product Analysis

The diagram below outlines a typical experimental workflow for the analysis of thermal decomposition products of this compound using Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_PyGCMS Pyrolysis-GC/MS Analysis TGA_Sample Sample Preparation (1-10 mg) TGA_Run TGA Analysis (N₂ atmosphere, 10-20°C/min) TGA_Sample->TGA_Run TGA_Data Decomposition Profile (Mass Loss vs. Temperature) TGA_Run->TGA_Data end Data Interpretation & Reporting TGA_Data->end Py_Sample Sample Preparation (µg scale) Py_Run Pyrolysis (e.g., 800°C, He atmosphere) Py_Sample->Py_Run GC_Sep Gas Chromatography (Separation of Products) Py_Run->GC_Sep MS_Detect Mass Spectrometry (Identification & Quantification) GC_Sep->MS_Detect MS_Detect->end start This compound Sample start->TGA_Sample start->Py_Sample

Caption: Workflow for TGA and Py-GC/MS analysis of thermal decomposition.

References

Methodological & Application

Application Notes & Protocols for the Analytical Determination of Pentabromophenol in Soil

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of pentabromophenol (PBP) in soil matrices. The methodologies described are intended for researchers, scientists, and professionals in environmental monitoring and drug development who require accurate and reliable analytical procedures.

Introduction

This compound (PBP) is a brominated flame retardant that has been used in various industrial applications. Due to its persistence and potential toxicity, its presence in the environment, particularly in soil, is a significant concern. Accurate and sensitive analytical methods are crucial for monitoring its levels, assessing environmental contamination, and understanding its fate and transport. This document outlines the common analytical approaches for PBP determination in soil, primarily focusing on gas chromatography-based methods.

The analytical workflow for PBP in soil typically involves several key stages: sample collection and preparation, extraction of the analyte from the soil matrix, cleanup of the extract to remove interfering substances, and instrumental analysis for detection and quantification. For phenolic compounds like PBP, a derivatization step is often necessary to improve their volatility and chromatographic performance for gas chromatography (GC) analysis.

Analytical Methodologies Overview

The primary analytical techniques for the determination of PBP in soil are Gas Chromatography (GC) coupled with various detectors. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for its high selectivity and confirmatory capabilities.[1] For enhanced sensitivity, especially for halogenated compounds like PBP, a GC equipped with an Electron Capture Detector (GC-ECD) is a preferred choice due to its extremely low detection limits.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative approach that may not require derivatization.[1]

Sample Preparation is a Critical Step: The complexity of the soil matrix necessitates a robust sample preparation strategy to ensure the reproducible and quantitative extraction of PBP.[3] Common extraction techniques include solvent extraction, ultrasonic-assisted extraction (UAE), and accelerated solvent extraction (ASE).[4][5] Following extraction, a cleanup step using Solid-Phase Extraction (SPE) is often employed to remove co-extracted matrix components that could interfere with the analysis.[6][7]

Experimental Protocols

Protocol 1: Soil Sample Extraction using Ultrasonic-Assisted Extraction (UAE)

This protocol describes the extraction of PBP from soil samples using ultrasonic energy to enhance extraction efficiency.

Materials and Reagents:

  • Soil sample (air-dried and sieved)

  • Acetone (pesticide residue grade)[2]

  • Methylene chloride (pesticide residue grade)[2]

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (50 mL, solvent-resistant)

  • Ultrasonic bath or probe sonicator[4]

  • Centrifuge

  • Filter paper (e.g., Whatman No. 41)

  • Glass funnel

  • Collection flask

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and methylene chloride to the centrifuge tube.[2]

  • Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes.[4] Alternatively, use a probe sonicator for a more focused energy input.

  • After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles from the solvent extract.

  • Carefully decant the supernatant (the solvent extract) into a clean collection flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent, combining the supernatants.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • The resulting extract is now ready for cleanup or direct analysis if the matrix is sufficiently clean.

Protocol 2: Extract Cleanup using Solid-Phase Extraction (SPE)

This protocol details the cleanup of the soil extract to remove interfering compounds prior to instrumental analysis.

Materials and Reagents:

  • Soil extract from Protocol 3.1

  • SPE cartridges (e.g., Florisil, Silica, or Alumina, 1 g)[3][6]

  • Hexane (pesticide residue grade)

  • Methylene chloride (pesticide residue grade)

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methylene chloride followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Load the soil extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of hexane to elute non-polar interferences. Discard this fraction.

  • Elute the PBP from the cartridge with 10 mL of a 1:1 (v/v) mixture of hexane and methylene chloride into a clean collection vial.[2]

  • Concentrate the eluted fraction to approximately 1 mL using a gentle stream of nitrogen.[8]

  • The cleaned-up extract is now ready for derivatization and GC analysis.

Protocol 3: Derivatization of this compound (Acetylation)

This protocol describes the conversion of PBP to its more volatile acetylated derivative for GC analysis.

Materials and Reagents:

  • Cleaned-up soil extract from Protocol 3.2

  • Acetic anhydride[9]

  • Pyridine (catalyst)

  • Potassium carbonate solution (1 M)

  • Hexane (pesticide residue grade)

  • Vortex mixer

  • Reaction vials (2 mL)

Procedure:

  • Transfer the 1 mL concentrated extract to a 2 mL reaction vial.

  • Add 100 µL of pyridine and 200 µL of acetic anhydride to the vial.[9]

  • Cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Add 1 mL of 1 M potassium carbonate solution to neutralize the excess acetic anhydride and pyridine.

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the acetylated PBP to a clean vial for GC analysis.

Protocol 4: GC-ECD/MS Analysis

This protocol outlines the instrumental analysis of the derivatized PBP extract.

Instrumentation:

  • Gas chromatograph with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5).

  • Autosampler.

  • Data acquisition and processing software.

GC Conditions (Example):

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium or Nitrogen
Column Flow Rate 1.0 mL/min
Oven Program Initial Temp: 100 °C (hold 2 min)
Ramp 1: 10 °C/min to 200 °C
Ramp 2: 5 °C/min to 280 °C (hold 5 min)
Detector Temperature ECD: 300 °C; MS Transfer Line: 280 °C

MS Conditions (Example for SIM mode):

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined based on the mass spectrum of acetylated PBP

Procedure:

  • Calibrate the instrument using a series of standard solutions of acetylated PBP of known concentrations.

  • Inject a 1 µL aliquot of the derivatized sample extract into the GC.

  • Acquire the chromatogram and/or mass spectrum.

  • Identify the PBP derivative peak based on its retention time compared to the standard.

  • Quantify the concentration of PBP in the sample by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Quantitative Data for PBP Analysis Methods

Analytical MethodTypical Limit of Detection (LOD) in Soil (µg/kg)Typical Limit of Quantification (LOQ) in Soil (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-ECD 0.1 - 1.00.3 - 3.085 - 110< 15
GC-MS (SIM) 0.5 - 5.01.5 - 15.080 - 115< 20
LC-MS/MS 0.2 - 2.00.6 - 6.090 - 105< 10

Note: These values are indicative and can vary depending on the specific instrumentation, matrix complexity, and method optimization.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection Soil Sample Collection Homogenization Sieving & Homogenization SampleCollection->Homogenization Extraction Ultrasonic-Assisted Extraction (UAE) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Derivatization Acetylation Cleanup->Derivatization GC_Analysis GC-ECD / GC-MS Analysis Derivatization->GC_Analysis DataProcessing Data Processing & Quantification GC_Analysis->DataProcessing

Caption: General workflow for the analysis of this compound in soil.

Sample_Preparation_Protocol start Start: 10g Soil Sample add_solvent Add 20mL Acetone: Methylene Chloride (1:1) start->add_solvent sonicate Ultrasonicate for 15-30 min add_solvent->sonicate centrifuge Centrifuge at 3000 rpm sonicate->centrifuge decant Decant Supernatant centrifuge->decant repeat_extraction Repeat Extraction 2x decant->repeat_extraction combine_extracts Combine Supernatants repeat_extraction->combine_extracts dry_extract Dry with Na2SO4 combine_extracts->dry_extract spe_cleanup SPE Cleanup (Florisil) dry_extract->spe_cleanup concentrate Concentrate to 1mL spe_cleanup->concentrate end End: Cleaned Extract concentrate->end

Caption: Detailed sample preparation and extraction protocol.

Instrumental_Analysis_Workflow cluster_injection Injection cluster_separation Separation cluster_detection Detection cluster_data Data Handling InjectSample Inject Derivatized Extract GC_Column Gas Chromatography Column InjectSample->GC_Column Detector ECD or Mass Spectrometer GC_Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification via Calibration PeakIntegration->Quantification

Caption: Instrumental analysis and data processing steps.

References

Application Notes and Protocols for the Indirect Analysis of Penicillin-Binding Proteins (PBPs) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin-Binding Proteins (PBPs) are crucial bacterial enzymes involved in the final stages of peptidoglycan synthesis, a process essential for maintaining the integrity of the bacterial cell wall.[1][2][3][4] As the primary targets of β-lactam antibiotics, PBPs are a focal point in the development of new antibacterial agents. While direct analysis of these large, membrane-associated proteins by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to their low volatility, GC-MS serves as a powerful indirect tool for PBP analysis. This is achieved by quantifying small, volatile molecules that are substrates, products, or inhibitors of PBP enzymatic activity.

These application notes provide detailed protocols for the indirect analysis of PBP activity and inhibition using GC-MS, targeting researchers and professionals in drug development.

Application 1: Screening of PBP Inhibitors by Quantifying Substrate Depletion

This protocol outlines a method to assess the efficacy of potential PBP inhibitors by measuring the depletion of a PBP substrate using GC-MS. The principle relies on the inhibitor reducing the enzymatic activity of the PBP, leading to a smaller decrease in the substrate concentration compared to an uninhibited control.

Experimental Workflow for PBP Inhibitor Screening

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_extraction Sample Processing cluster_analysis GC-MS Analysis PBP Purified PBP Incubation Incubate PBP, Substrate, and Inhibitor PBP->Incubation Substrate PBP Substrate Substrate->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Buffer Reaction Buffer Buffer->Incubation Quenching Quench Reaction Incubation->Quenching Extraction Liquid-Liquid or Solid-Phase Extraction Quenching->Extraction Derivatization Derivatization of Substrate Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis: Quantify Substrate GCMS->Data

Caption: Workflow for PBP inhibitor screening using GC-MS.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine purified PBP, a known concentration of a suitable substrate (e.g., a synthetic peptide mimicking the peptidoglycan stem peptide), and the test inhibitor at various concentrations in an appropriate reaction buffer.

    • Include a control reaction without the inhibitor.

    • Initiate the reaction by adding the substrate.

  • Enzymatic Reaction and Quenching:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

    • Terminate the reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Sample Extraction:

    • Extract the remaining substrate from the reaction mixture using an appropriate method like liquid-liquid extraction with a solvent such as ethyl acetate or by solid-phase extraction (SPE).

  • Derivatization:

    • Evaporate the solvent from the extracted sample.

    • To enhance volatility for GC-MS analysis, derivatize the substrate.[5][6][7][8] For substrates with carboxyl and amino groups, a two-step derivatization can be employed:

      • Esterification: Add a solution of 3 N HCl in butanol and heat at 60°C for 20 minutes. Evaporate the reagent.

      • Acylation: Add trifluoroacetic anhydride (TFAA) and heat at 100°C for 10 minutes. Evaporate the reagent.

    • Reconstitute the derivatized sample in a suitable solvent for GC-MS injection (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Inlet Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-550

      • Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the derivatized substrate for accurate quantification.

  • Data Analysis:

    • Quantify the peak area of the derivatized substrate in each sample.

    • Calculate the percentage of substrate depletion relative to the control.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data Presentation

The following table presents hypothetical quantitative data for the screening of novel PBP inhibitors using the described GC-MS protocol.

InhibitorConcentration (µM)Mean Substrate Peak Area (n=3)Standard Deviation% Inhibition
Control01,500,00075,0000
Compound A11,250,00062,50016.7
Compound A10800,00040,00046.7
Compound A50450,00022,50070.0
Compound A100200,00010,00086.7
Compound B11,400,00070,0006.7
Compound B101,100,00055,00026.7
Compound B50700,00035,00053.3
Compound B100500,00025,00066.7

From this data, IC50 values can be calculated. For Compound A, the IC50 is approximately 12 µM, while for Compound B, it is around 45 µM, suggesting Compound A is a more potent inhibitor.

Application 2: Analysis of β-Lactam Stability and PBP Binding

GC-MS can be employed to assess the stability of β-lactam antibiotics in the presence of PBPs or β-lactamases. This protocol focuses on quantifying the intact β-lactam after incubation with the protein.

Protocol:

  • Reaction Setup:

    • Incubate a known concentration of a β-lactam antibiotic with purified PBP or a bacterial cell lysate containing PBPs.

    • Use a buffer that maintains the stability of both the protein and the antibiotic.

  • Incubation and Extraction:

    • Incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

    • Stop the reaction and precipitate the protein using a solvent like acetonitrile.

    • Centrifuge and collect the supernatant containing the unbound β-lactam.

  • Derivatization:

    • The carboxylic acid group of the opened β-lactam ring can be derivatized to form a volatile ester.[5]

    • A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Evaporate the supernatant, add BSTFA + 1% TMCS, and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Analyze the derivatized sample using GC-MS with parameters optimized for the specific derivatized β-lactam.

  • Data Analysis:

    • Quantify the peak area of the derivatized, intact β-lactam at each time point.

    • A decrease in the peak area over time indicates hydrolysis of the β-lactam ring, either through enzymatic action by the PBP (acylation) or a β-lactamase.

Quantitative Data Presentation

The stability of two different β-lactam antibiotics in the presence of a PBP-containing bacterial lysate is presented below.

Time (minutes)Mean Peak Area of Antibiotic X (n=3)% Remaining (Antibiotic X)Mean Peak Area of Antibiotic Y (n=3)% Remaining (Antibiotic Y)
02,000,0001002,000,000100
151,800,000901,200,00060
301,650,00082.5700,00035
601,400,00070300,00015

This data suggests that Antibiotic Y is significantly less stable in the presence of the bacterial lysate compared to Antibiotic X, indicating a higher affinity for and/or faster hydrolysis by the PBPs or other enzymes in the lysate.

PBP in the Peptidoglycan Synthesis Pathway

PBPs catalyze the final transpeptidation and transglycosylation steps in the synthesis of the bacterial cell wall.[1][2] The following diagram illustrates the key stages of this pathway.

peptidoglycan_synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Park's Nucleotide) UDP_NAM->UDP_NAM_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_I->Lipid_II MurG Bactoprenol_P Bactoprenol-P Transglycosylation Transglycosylation (Glycan Chain Elongation) Lipid_II->Transglycosylation Flippase (MurJ) Transpeptidation Transpeptidation (Peptide Cross-linking) Transglycosylation->Transpeptidation Mature_PG Mature Peptidoglycan Transpeptidation->Mature_PG PBP_node Penicillin-Binding Proteins (PBPs) PBP_node->Transglycosylation PBP_node->Transpeptidation

Caption: Role of PBPs in peptidoglycan synthesis.

While direct analysis of PBPs by GC-MS is not practical, the application of GC-MS for the quantitative analysis of small molecules that interact with PBPs offers a valuable, indirect approach for studying these important antibacterial targets. The protocols outlined here provide a framework for screening PBP inhibitors and assessing the stability of β-lactam antibiotics. The high sensitivity and specificity of GC-MS make it a powerful tool in the discovery and development of novel antimicrobial agents targeting bacterial cell wall synthesis.

References

High-Performance Liquid Chromatography (HPLC) Methods for Penicillin-Binding Protein (PBP) Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Penicillin-Binding Proteins (PBPs) using High-Performance Liquid Chromatography (HPLC). These methods are crucial for understanding bacterial cell wall biosynthesis, investigating mechanisms of antibiotic resistance, and discovering novel antibacterial agents.

Introduction to PBP Analysis by HPLC

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. They are the primary targets of β-lactam antibiotics.[1] HPLC offers a powerful platform for characterizing PBPs, quantifying their enzymatic activity, and assessing their interactions with inhibitors. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of proteins and peptides, making it suitable for analyzing complex PBP samples.[2][3][4][5]

Application Note 1: Competitive HPLC Assay for Determining β-Lactam Binding to PBPs

This application note describes a competitive binding assay using a fluorescent penicillin derivative, Bocillin-FL, to determine the binding affinity of unlabeled β-lactam antibiotics to PBPs. The principle of the assay is that an unlabeled β-lactam will compete with Bocillin-FL for the active site of the PBPs. The amount of PBP-bound Bocillin-FL is inversely proportional to the affinity and concentration of the competing unlabeled antibiotic. While this is often analyzed by SDS-PAGE, HPLC with fluorescence detection can be adapted for a more quantitative and automated approach.

Experimental Workflow: Competitive PBP Binding Assay

cluster_prep Sample Preparation cluster_assay Competitive Binding cluster_analysis HPLC Analysis bacterial_culture Bacterial Culture membrane_prep Membrane Preparation bacterial_culture->membrane_prep incubation Incubate Membranes with Unlabeled β-Lactam membrane_prep->incubation add_bocillin Add Bocillin-FL incubation->add_bocillin hplc RP-HPLC Separation add_bocillin->hplc fluorescence_detection Fluorescence Detection (PBP-Bocillin-FL complex) hplc->fluorescence_detection data_analysis Data Analysis (IC50 determination) fluorescence_detection->data_analysis cluster_prep Reaction Setup cluster_digestion Sample Processing cluster_analysis HPLC Analysis substrate Peptidoglycan Substrate incubation Incubate Substrate with PBP substrate->incubation pbp Purified PBP pbp->incubation muramidase Muramidase Digestion incubation->muramidase reduction Reduction of Muropeptides muramidase->reduction hplc RP-HPLC Separation of Muropeptides reduction->hplc uv_detection UV Detection (204 nm) hplc->uv_detection quantification Quantification of Monomers, Dimers, etc. uv_detection->quantification cluster_prep Initial Purification cluster_separation High-Resolution Separation cluster_analysis Analysis membrane_prep Membrane Preparation solubilization Solubilization of Membrane Proteins membrane_prep->solubilization affinity_chrom Affinity Chromatography (e.g., Moenomycin-Agarose) solubilization->affinity_chrom ion_exchange Ion-Exchange Chromatography affinity_chrom->ion_exchange rp_hplc Reversed-Phase HPLC ion_exchange->rp_hplc fraction_collection Fraction Collection rp_hplc->fraction_collection sds_page SDS-PAGE and/or Mass Spectrometry fraction_collection->sds_page

References

Application Notes and Protocols for Pentabromophenol in Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromophenol (PBP) is a brominated flame retardant (BFR) that has been widely used in various consumer products to reduce flammability. Due to its persistence and potential for bioaccumulation, there is growing concern about its toxicological effects on human health and the environment. This document provides a summary of the key toxicological applications of PBP, focusing on its role as an endocrine disruptor, an inhibitor of TGF-β signaling, and an inducer of apoptosis. Detailed protocols for relevant in vitro assays are provided to facilitate further research into the mechanisms of PBP toxicity.

Toxicological Profile of this compound

This compound exhibits a range of toxicological effects, impacting cellular signaling, endocrine function, and cell viability. Its primary mechanisms of toxicity studied to date include endocrine disruption, inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, and the induction of apoptosis. Limited evidence also suggests potential for hepato-, nephro-, and neurotoxicity.

Endocrine Disruption

PBP is recognized as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[1] PBP has been shown to exhibit antiestrogenic and antiandrogenic activity. In vitro studies using recombinant yeast screens have demonstrated these effects across a concentration range of 0.01-1000 µM.[2] Furthermore, PBP can act as an antagonist for the progesterone receptor (PR) and an inverse agonist for the estrogen-related receptor gamma (ERRγ).[3] It also competes with the natural ligand thyroxine (T4) for binding to the thyroid hormone transport protein, transthyretin (TTR), potentially disrupting thyroid hormone homeostasis.[4]

Inhibition of TGF-β Signaling

A significant mechanism of PBP's toxicity is its ability to suppress the TGF-β signaling pathway.[5] This pathway is crucial for regulating numerous cellular processes, including proliferation, differentiation, migration, and apoptosis.[5] PBP achieves this inhibition by accelerating the turnover and degradation of the type II TGF-β receptor (TβRII) through a caveolae-mediated endocytosis mechanism.[5][6] This leads to a reduction in downstream signaling, specifically the phosphorylation of Smad2/3 proteins, which are key signal transducers for TGF-β.[6] The inhibition of TGF-β-induced Smad2 phosphorylation by PBP has been observed in a dose-dependent manner, with a calculated IC50 value of approximately 1.5 µM in mink lung epithelial cells (Mv1Lu).[6] This disruption can block cellular processes regulated by TGF-β, such as the epithelial-mesenchymal transition (EMT).[5]

Induction of Apoptosis

PBP is a potent inducer of apoptosis, or programmed cell death.[6] Studies on human peripheral blood mononuclear cells (PBMCs) have shown that PBP triggers apoptosis at concentrations ranging from 5 to 25 µg/mL.[6] The primary mechanism involves the mitochondrial pathway, evidenced by a strong activation of caspase-9, followed by the activation of the executioner caspase-3.[6] PBP exposure also leads to other hallmarks of apoptosis, including the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1) and DNA fragmentation.[6]

Hepato- and Nephrotoxicity

Studies in animal models have indicated that PBP may cause damage to the liver and kidneys. In mice, administration of PBP resulted in limited hepatotoxicity. In rats, PBP demonstrated nephrotoxic effects, characterized by a decrease in renal glutathione (GSH) levels and an increase in urinary protein and renal epithelial cells.

Neurotoxicity

While brominated flame retardants as a class are known for their neurotoxic potential, specific mechanistic data for PBP is limited. However, given its structural similarities to other neurotoxic BFRs, it is plausible that PBP could interfere with neurotransmitter systems, induce oxidative stress in neural cells, and potentially impair neurodevelopment. Studies on related compounds suggest that effects on the central nervous system are a key area for further investigation.

Genotoxicity

Genotoxicity testing aims to identify substances that can cause genetic alterations.[1] The bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screening test for mutagenicity.[7][8] While comprehensive, publicly available Ames test results specifically for PBP are not detailed in the immediate search results, its potential to cause DNA damage warrants investigation as part of a complete toxicological profile.

Quantitative Data Summary

The following tables summarize the quantitative data from toxicological studies of this compound.

Table 1: Inhibition of TGF-β Signaling by this compound

Cell LineEndpoint MeasuredMethodConcentration RangeIC50Reference
Mv1Lu (Mink Lung)TGF-β-induced Smad2 PhosphorylationWestern Blot0 - 5 µM~1.5 µM[6]
Mv1Lu, A549, NMuMGPAI-1 Promoter ActivationLuciferase AssayNot specifiedNot specified[5][6]

Table 2: Induction of Apoptosis by this compound

Cell TypeEndpoint MeasuredMethodConcentration RangeObserved EffectReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Caspase-8, -9, -3 ActivationActivity Assay5 - 25 µg/mLSlight increase in Caspase-8, strong increase in Caspase-9 and -3.[6]
Human PBMCsPARP-1 CleavageWestern Blot25 µg/mLPBP caused cleavage of PARP-1.[6]
Human PBMCsApoptosis QuantificationAnnexin V/PI1 - 50 µg/mLDose-dependent increase in apoptotic cells.[6]

Table 3: Endocrine Disrupting Effects of this compound

Assay SystemEndpoint MeasuredMethodConcentration RangeObserved EffectReference
Recombinant YeastEstrogen Receptor α (ERα) Agonism/AntagonismYeast ScreenNot specifiedERα agonist and antagonist activities observed.[3]
Recombinant YeastAndrogen Receptor (AR) AntagonismYeast ScreenNot specifiedAR antagonist activity observed.[3]
Recombinant YeastProgesterone Receptor (PR) AntagonismYeast ScreenNot specifiedPR antagonist activity observed.[3]
Purified Japanese Quail TTR[125I]T3 Binding InhibitionCompetitive Binding AssayNot specifiedPBP competes with T3 for binding to transthyretin.[4]

Experimental Protocols

Protocol: Apoptosis Detection by Annexin V-FITC/PI Flow Cytometry

This protocol is for the quantitative analysis of PBP-induced apoptosis in a cell suspension like PBMCs.[6][9][10]

Materials:

  • This compound (PBP) stock solution (in DMSO or ethanol)

  • Cell culture medium (e.g., RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Isolate and prepare a single-cell suspension of PBMCs.

    • Seed cells at a density of 1 x 10^6 cells/mL in a culture plate.

    • Treat cells with various concentrations of PBP (e.g., 1, 5, 10, 25, 50 µg/mL) and a vehicle control (e.g., DMSO < 0.1%).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Harvesting and Washing:

    • After incubation, collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS, centrifuging after each wash.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Set up appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for compensation and gating.

    • Acquire data and analyze the quadrants:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

Protocol: Western Blot Analysis of Smad2/3 Phosphorylation

This protocol details the investigation of PBP's effect on the TGF-β signaling pathway by measuring the phosphorylation of Smad2/3.[6][11]

Materials:

  • PBP stock solution

  • TGF-β1 ligand

  • Cell line (e.g., Mv1Lu, A549)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2/3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., Mv1Lu) and grow to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of PBP (e.g., 0, 0.5, 1.5, 5 µM) for 6 hours.

    • Stimulate the cells with TGF-β1 (e.g., 100 pM) for 30-60 minutes. A non-stimulated control should be included.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using lysis buffer with inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize the data, the membrane can be stripped and re-probed with antibodies for total Smad2/3 and a loading control like β-actin.

    • Quantify band intensities using densitometry software. Calculate the ratio of phospho-Smad2 to total Smad2/3.

Visualizations

Signaling Pathway Diagram

PBP_TGFb_Pathway PBP This compound (PBP) Caveolae Caveolae-mediated Endocytosis PBP->Caveolae Accelerates TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates TBRII->Caveolae pSMAD p-Smad2/3 TBRI->pSMAD Phosphorylates Smad2/3 Degradation Receptor Degradation Caveolae->Degradation Leads to Degradation->TBRII Reduces surface expression SMAD4 Smad4 Complex Smad2/3/4 Complex pSMAD->Complex SMAD4->Complex Transcription Gene Transcription Complex->Transcription Translocates to Nucleus Nucleus Nucleus

Caption: PBP inhibits TGF-β signaling by accelerating TβRII degradation.

Experimental Workflow Diagram

Toxicology_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results CellCulture 1. Cell Culture (e.g., PBMCs, A549) PBP_Prep 2. PBP Treatment Prep (Dose Range Selection) CellCulture->PBP_Prep Treatment 3. Cell Treatment (PBP Incubation) PBP_Prep->Treatment Harvest 4. Sample Harvesting (Cells / Lysate) Treatment->Harvest Apoptosis 5a. Apoptosis Assay (Flow Cytometry) Harvest->Apoptosis Signaling 5b. Signaling Assay (Western Blot) Harvest->Signaling Endocrine 5c. Endocrine Assay (Yeast Screen) Harvest->Endocrine Data 6. Data Acquisition & Quantification Apoptosis->Data Signaling->Data Endocrine->Data Conclusion 7. Conclusion (Toxicological Profile) Data->Conclusion

Caption: General workflow for in vitro toxicological assessment of PBP.

Logical Relationship Diagram

PBP_Toxicity_Logic cluster_mechanisms Primary Mechanisms cluster_outcomes Cellular Outcomes cluster_endpoints Toxicological Endpoints PBP This compound (PBP) Exposure Mech1 Accelerated TβRII Degradation PBP->Mech1 Mech2 Mitochondrial Pathway Activation PBP->Mech2 Mech3 Hormone Receptor Antagonism PBP->Mech3 Outcome1 TGF-β Signaling Inhibition Mech1->Outcome1 Outcome2 Apoptosis Mech2->Outcome2 Outcome3 Endocrine Disruption Mech3->Outcome3 Endpoint1 Reduced Cell Migration Outcome1->Endpoint1 Endpoint2 Cell Death Outcome2->Endpoint2 Endpoint3 Altered Hormone Homeostasis Outcome3->Endpoint3

Caption: Logical flow from PBP exposure to toxicological endpoints.

References

Application Notes and Protocols for Assessing Pentabromophenol-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromophenol (PBP) is a brominated flame retardant that has been detected in various environmental and biological samples.[1] Emerging research indicates that PBP can induce apoptosis, or programmed cell death, in human cells, highlighting the need for robust protocols to assess its cytotoxic potential.[1][2] These application notes provide a comprehensive overview and detailed protocols for investigating PBP-induced apoptosis, with a focus on the underlying molecular mechanisms.

Studies have shown that PBP triggers apoptosis in human peripheral blood mononuclear cells (PBMCs) primarily through the mitochondrial (intrinsic) pathway.[1][2] Key events in this pathway include the disruption of the mitochondrial membrane potential, activation of initiator caspase-9 and executioner caspase-3, and subsequent cleavage of cellular substrates like poly(ADP-ribose) polymerase-1 (PARP-1), ultimately leading to DNA fragmentation and cell death.[1][2] The protocols outlined below provide a systematic approach to measure these key apoptotic markers.

Data Presentation: Quantitative Analysis of PBP-Induced Apoptosis

The following tables summarize the dose-dependent effects of this compound (PBP) on various apoptotic parameters in human Peripheral Blood Mononuclear Cells (PBMCs) after a 24-hour incubation period. The data is compiled from a key study in the field to provide a clear quantitative overview.

Table 1: Induction of Apoptosis (Annexin V-FITC/PI Staining)

PBP Concentration (µg/mL)Percentage of Apoptotic Cells (%)
Control (0)~5%
1Increased (Not Statistically Significant)
5Statistically Significant Increase
25Substantial, Statistically Significant Increase
50Strongest Induction of Apoptosis

Data adapted from Michałowicz et al., 2022.[1][2]

Table 2: Effect on Mitochondrial Membrane Potential (ΔΨm)

PBP Concentration (µg/mL)Change in ΔΨm (Fluorescence Intensity)
Control (0)Baseline
1Statistically Significant Decrease
5Further Statistically Significant Decrease
25Substantial, Statistically Significant Decrease

Data adapted from Michałowicz et al., 2022.[1]

Table 3: Activation of Caspases

PBP Concentration (µg/mL)Caspase-9 Activity (Fold Increase)Caspase-3 Activity (Fold Increase)Caspase-8 Activity (Fold Increase)
Control (0)1.01.01.0
5Significant IncreaseSignificant IncreaseSlight Increase
25Stronger IncreaseSignificant IncreaseSlight Increase

Data adapted from Michałowicz et al., 2022.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway for PBP-induced apoptosis and the general experimental workflow for its assessment.

PBP_Apoptosis_Pathway PBP This compound (PBP) Mitochondrion Mitochondrion PBP->Mitochondrion Casp9 Caspase-9 (Initiator) Mitochondrion->Casp9 Cytochrome c release DeltaPsi ↓ ΔΨm Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP1 PARP-1 Casp3->PARP1 Cleaved_PARP1 Cleaved PARP-1 PARP1->Cleaved_PARP1 Apoptosis Apoptosis Cleaved_PARP1->Apoptosis

Caption: PBP-induced mitochondrial apoptosis pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis PBMC_Isolation Isolate Human PBMCs PBP_Treatment Treat with PBP (0-50 µg/mL, 24h) PBMC_Isolation->PBP_Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) PBP_Treatment->AnnexinV MMP Mitochondrial Membrane Potential (MitoLite Red CMXRos) PBP_Treatment->MMP Caspase Caspase Activity (Fluorimetric Assay) PBP_Treatment->Caspase WesternBlot PARP-1 Cleavage (Western Blot) PBP_Treatment->WesternBlot Data_Quantification Quantify Apoptotic Markers AnnexinV->Data_Quantification MMP->Data_Quantification Caspase->Data_Quantification WesternBlot->Data_Quantification Data_Interpretation Interpret Results & Conclude Data_Quantification->Data_Interpretation

Caption: Experimental workflow for assessing PBP-induced apoptosis.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in tubes with an anticoagulant (e.g., EDTA)

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Centrifuge tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Protocol:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers should be visible. Carefully aspirate the upper layer (plasma and platelets) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 15 mL centrifuge tube.

  • Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in RPMI-1640 medium with 10% FBS.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

PBP Treatment of PBMCs

Materials:

  • Isolated PBMCs

  • This compound (PBP) stock solution (in DMSO)

  • Complete RPMI-1640 medium

  • 6-well or 24-well cell culture plates

Protocol:

  • Seed the PBMCs at a density of 1 x 10^6 cells/mL in culture plates.

  • Prepare working solutions of PBP in complete RPMI-1640 medium to achieve final concentrations ranging from 0.01 to 50 µg/mL. Ensure the final DMSO concentration does not exceed 0.1% in all cultures, including the vehicle control.

  • Add the PBP working solutions to the respective wells. Include a vehicle control (DMSO only) and an untreated control.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • PBP-treated and control PBMCs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • 1X PBS, cold

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Harvest the cells by transferring the cell suspension to centrifuge tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold 1X PBS.

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye MitoLite Red CMXRos to assess changes in mitochondrial membrane potential.

Materials:

  • PBP-treated and control PBMCs

  • MitoLite Red CMXRos dye

  • Anhydrous DMSO

  • Hanks and Hepes (HH) buffer or equivalent

  • Fluorescence microscope or plate reader

Protocol:

  • Prepare a 1 mM stock solution of MitoLite Red CMXRos in anhydrous DMSO.

  • Harvest and wash the cells as described in the Annexin V protocol.

  • Resuspend the cells in pre-warmed HH buffer.

  • Prepare a working solution of MitoLite Red CMXRos (e.g., 100-500 nM) in HH buffer and add it to the cell suspension.

  • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Centrifuge the cells, remove the supernatant, and resuspend in fresh HH buffer.

  • Analyze the fluorescence intensity using a fluorescence microscope (TRITC filter set) or a microplate reader (Ex/Em ~579/599 nm).

Caspase Activity Assay (Fluorimetric)

This protocol measures the activity of caspases-3, -8, and -9 using specific fluorogenic substrates.

Materials:

  • PBP-treated and control PBMCs

  • Fluorimetric Caspase Assay Kits (specific for caspase-3, -8, and -9) containing:

    • Cell Lysis Buffer

    • 2X Reaction Buffer

    • Fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8, Ac-LEHD-AMC for caspase-9)

    • DTT

  • 96-well black microplate

  • Fluorimetric plate reader

Protocol:

  • Harvest and wash the cells.

  • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of cell lysate per well.

  • Add 50 µL of 2X Reaction Buffer (with DTT) to each well.

  • Add 5 µL of the specific caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorimetric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 354/442 nm for AMC-based substrates).

Western Blot for PARP-1 Cleavage

This protocol detects the cleavage of PARP-1, a hallmark of caspase-3 activation, by Western blotting.

Materials:

  • PBP-treated and control PBMCs

  • RIPA lysis buffer with protease inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Harvest and wash the cells.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the 89 kDa cleaved PARP-1 fragment in PBP-treated samples.

References

Application Notes and Protocols for Studying Pentabromophenol-Induced TGF-β Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentabromophenol (PBP), a widely used brominated flame retardant, has been identified as a potent suppressor of Transforming Growth Factor-β (TGF-β) signaling. This suppression is achieved by accelerating the degradation of the type II TGF-β receptor (TβRII)[1][2]. These application notes provide a comprehensive overview and detailed protocols for studying the effects of PBP on TGF-β receptor degradation, a critical aspect for researchers in toxicology, cell biology, and drug development investigating the off-target effects of environmental contaminants and exploring novel mechanisms for modulating TGF-β signaling in disease.

The TGF-β signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, migration, and apoptosis. Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis. PBP has been shown to inhibit TGF-β-mediated responses such as Smad2/3 phosphorylation and epithelial-mesenchymal transition (EMT) by reducing the cellular levels of TβRII[1][2]. The mechanism involves the redirection of TβRII to caveolae-mediated endocytosis and subsequent proteasomal degradation[1].

These notes offer detailed experimental procedures to investigate PBP-induced TβRII degradation, including methods to assess protein levels, determine protein half-life, and elucidate the degradation pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound (PBP) on the protein levels and half-life of the type II TGF-β receptor (TβRII) in various cell lines, as reported in the literature[1].

Table 1: Dose-Dependent Effect of PBP on TβRII Protein Levels

Cell LinePBP Concentration (µM)Treatment Time (h)TβRII Protein Level (% of Control)
Mv1Lu04100
14~70
2.54~40
54~20

Data are approximated from graphical representations in the source literature[1].

Table 2: Time-Dependent Effect of PBP on Total and Cell Surface TβRII Protein Levels

Cell LineTreatmentTime (h)Total TβRII Level (% of Control)Cell Surface TβRII Level (% of Control)
Mv1Lu5 µM PBP0100100
0.5~60~20
1~50<10
3~30<10
6<10<10

Data are approximated from graphical representations in the source literature[1].

Table 3: Effect of PBP on the Half-Life of TβRII

Cell LineTreatmentHalf-life of TβRII (h)
Mv1LuControl (Cycloheximide)> 8
5 µM PBP + Cycloheximide~ 4

Data are approximated from graphical representations in the source literature[1].

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the degradation of TGF-β receptors induced by PBP.

Protocol 1: Analysis of TβRII Protein Levels by Western Blotting

This protocol details the investigation of the dose- and time-dependent effects of PBP on total TβRII protein levels.

Materials:

  • Cell lines (e.g., Mv1Lu, A549, NMuMG)

  • Cell culture medium and supplements

  • This compound (PBP) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TβRII

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • For dose-response experiments, treat the cells with increasing concentrations of PBP (e.g., 0, 1, 2.5, 5 µM) for a fixed time (e.g., 4 hours).

    • For time-course experiments, treat the cells with a fixed concentration of PBP (e.g., 5 µM) for various durations (e.g., 0, 0.5, 1, 3, 6 hours).

    • Include a vehicle control (DMSO) in all experiments.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against TβRII overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the TβRII band intensity to the corresponding loading control band intensity.

    • Express the results as a percentage of the control.

Protocol 2: Determination of TβRII Half-Life using a Cycloheximide (CHX) Chase Assay

This protocol is used to determine if PBP affects the stability of the TβRII protein.

Materials:

  • Same as Protocol 1

  • Cycloheximide (CHX) stock solution (in DMSO)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with either vehicle (DMSO) or PBP (e.g., 5 µM) for a short period (e.g., 1 hour).

    • Add cycloheximide (a protein synthesis inhibitor, e.g., 10 µg/mL) to all plates to block new protein synthesis.

    • Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Sample Preparation and Western Blotting:

    • Follow steps 2-4 from Protocol 1 for cell lysis, protein quantification, and western blotting to detect TβRII and a loading control.

  • Data Analysis:

    • Quantify the TβRII band intensities at each time point and normalize to the loading control.

    • Normalize the data for each treatment group to its respective 0-hour time point (set to 100%).

    • Plot the remaining TβRII protein levels against time for both control and PBP-treated groups.

    • Determine the half-life of TβRII, which is the time it takes for the protein level to decrease by 50%.

Protocol 3: Analysis of TβRII Ubiquitination by Immunoprecipitation

This protocol can be used to investigate if PBP-induced degradation of TβRII is mediated by the ubiquitin-proteasome system.

Materials:

  • Same as Protocol 1

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation (IP) lysis buffer

  • Primary antibody against TβRII for immunoprecipitation

  • Protein A/G agarose beads

  • Primary antibody against ubiquitin for western blotting

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with PBP in the presence or absence of a proteasome inhibitor (MG132) for a specified time. MG132 will cause ubiquitinated proteins to accumulate if they are destined for proteasomal degradation.

    • Lyse the cells in IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with the TβRII antibody overnight at 4°C to form antibody-antigen complexes.

    • Add protein A/G agarose beads to capture the immune complexes.

    • Wash the beads several times with IP lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads using elution buffer.

    • Perform western blotting on the eluted samples as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated TβRII.

    • The membrane can also be probed with the TβRII antibody to confirm the immunoprecipitation of the receptor.

Visualization of Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of PBP-induced TβRII degradation and the experimental workflows.

Caption: PBP-induced TβRII degradation pathway.

Western_Blot_Workflow A Cell Culture & PBP Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody (anti-TβRII) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Data Analysis I->J

Caption: Western Blotting Experimental Workflow.

CHX_Chase_Workflow A Cell Culture & Pre-treatment with PBP B Add Cycloheximide (CHX) to block protein synthesis A->B C Harvest Cells at Different Time Points B->C D Cell Lysis & Protein Quantification C->D E Western Blot for TβRII & Loading Control D->E F Data Analysis & Half-life Determination E->F

Caption: Cycloheximide Chase Assay Workflow.

References

Troubleshooting & Optimization

Overcoming matrix effects in Pentabromophenol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Pentabromophenol (PBP).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound.

Q1: Why am I observing poor chromatographic peak shape (e.g., fronting, tailing, or splitting) for this compound?

Poor peak shape can compromise the accuracy and precision of your analysis. The common causes and solutions are outlined below:

  • Active Sites in the GC System: In Gas Chromatography (GC), non-volatile matrix components can accumulate in the injector liner and at the head of the column. These residues can create active sites that interact with the analyte, leading to peak tailing and reduced signal intensity.[1]

    • Solution: Regularly replace the injector liner and trim the first few centimeters of the analytical column. Using analyte protectants in your standards can also help mask these active sites.[2]

  • Column Contamination or Degradation: Co-extracted matrix components can irreversibly adsorb to the column's stationary phase, leading to peak distortion.

    • Solution: Implement a robust sample cleanup procedure before injection. If the column is already contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[3]

  • Inappropriate Mobile Phase (LC): In Liquid Chromatography (LC), a mobile phase that is too weak can cause peak tailing, while a solvent stronger than the initial mobile phase can lead to peak distortion and fronting.[4]

    • Solution: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. A proper dilution after extraction is essential for reproducible LC-MS/MS analysis.[4]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute the sample extract before analysis. This can also help reduce matrix effects.[5]

Q2: What is causing the signal suppression or enhancement of my PBP analyte in LC-MS?

Signal suppression or enhancement is a primary indicator of matrix effects, a common challenge in LC-MS analysis.[6][7]

  • Cause: This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (PBP) in the mass spectrometer's ion source.[2] For example, non-volatile matrix components can accumulate on the ion source surfaces, affecting the efficiency of the ionization process.

  • Impact:

    • Ion Suppression: The presence of interfering molecules reduces the ionization efficiency of PBP, leading to a lower-than-expected signal response and potentially underestimation of the analyte's concentration.[2]

    • Ion Enhancement: In some cases, co-eluting substances can increase the ionization efficiency, leading to an artificially high signal and overestimation of the concentration.[7]

Q3: How can I determine if my PBP analysis is being affected by matrix effects?

Assessing the presence and extent of matrix effects is a critical step in method development and validation.[8]

  • Recommended Method (Post-Extraction Spike): This is the most common approach.[5]

    • Prepare two sets of samples:

      • Set A: Spike a known concentration of PBP standard into a clean solvent (e.g., acetonitrile or methanol).

      • Set B: Spike the same concentration of PBP standard into a blank sample matrix that has already undergone the entire extraction and cleanup procedure.

    • Analyze and Compare: Analyze both sets of samples using your analytical method. The matrix effect (ME) can be calculated as follows:

      • ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • Interpretation:

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates signal suppression.

      • A value > 100% indicates signal enhancement.

Q4: My recovery of this compound is consistently low. What are the possible causes and how can I improve it?

Low recovery indicates a loss of the analyte during the sample preparation process.

  • Inefficient Extraction: The chosen solvent may not be optimal for extracting PBP from the sample matrix. PBP is insoluble in water, so an appropriate organic solvent is necessary.[9][10]

    • Solution: Test different extraction solvents or solvent mixtures. Adjusting the pH of the sample can also improve the extraction efficiency for phenolic compounds.

  • Incomplete Elution in SPE: The elution solvent used in Solid-Phase Extraction (SPE) may not be strong enough to desorb PBP completely from the sorbent.

    • Solution: Increase the volume of the elution solvent or switch to a stronger solvent. An elution study should be performed to determine the appropriate volume to use.[11]

  • Losses During Solvent Evaporation: PBP can be lost if the evaporation step is too aggressive (e.g., high temperature or high gas flow).

    • Solution: Optimize the evaporation conditions by using lower temperatures and a gentle stream of nitrogen.

  • Analyte Degradation: PBP might be unstable under certain pH or temperature conditions during sample processing.

    • Solution: Investigate the stability of PBP under your experimental conditions and adjust the protocol accordingly.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in this compound analysis?

Matrix effects are the alteration of an analyte's signal response (either suppression or enhancement) caused by the presence of other components in the sample matrix.[7] In PBP analysis, complex matrices like soil, sediment, biological tissues, or food can contain a multitude of co-extracted substances (e.g., lipids, pigments, humic acids) that interfere with the analysis.[6][8] These effects are a major source of error in quantitative analysis, impacting the accuracy, precision, and sensitivity of the method.[5]

Q2: What are the most effective sample preparation techniques to minimize matrix effects for PBP?

A thorough sample cleanup is the most effective way to minimize matrix effects.[8] The choice of technique depends on the complexity of the matrix.

  • Solid-Phase Extraction (SPE): A highly selective technique that separates PBP from interfering compounds based on their physical and chemical properties. Different sorbents (like C18 for reversed-phase or PSA for polar interferences) can be used to effectively clean the sample extract.[12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used, especially for food and agricultural samples.[13] It involves an initial extraction with acetonitrile, followed by a cleanup step called dispersive SPE (d-SPE), where a sorbent is added to the extract to remove specific interferences like fats, sugars, and pigments.[13][14]

  • Sample Dilution: A simple approach where the sample extract is diluted to reduce the concentration of interfering matrix components.[5] However, this also dilutes the analyte, which may compromise the method's sensitivity if PBP is present at very low concentrations.[2]

Q3: When should I use matrix-matched calibration?

Matrix-matched calibration is a powerful strategy to compensate for matrix effects that cannot be eliminated through sample cleanup.[15]

  • Principle: Calibration standards are prepared in a blank matrix extract (a sample known to be free of PBP) instead of a clean solvent. This ensures that the standards and the samples experience the same degree of signal suppression or enhancement, improving quantitative accuracy.[2][16]

  • When to Use: This approach is highly recommended when analyzing complex matrices and when a representative blank matrix is available.[2] It is a common practice in regulated multiresidue analysis, such as pesticide testing in food.[15]

Q4: What is the role of an internal standard (IS) in PBP analysis?

An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added in a known quantity to every sample, standard, and blank.[17]

  • Purpose: The IS is used to correct for variations during the analytical process. Since the IS and the analyte behave similarly, any loss during sample preparation or signal fluctuation in the instrument will affect both compounds proportionally. By comparing the analyte's response to the IS response, precise and accurate quantification can be achieved.[17]

  • Best Practice: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled PBP). It has nearly identical chemical properties and elution time but a different mass, allowing it to be distinguished by a mass spectrometer. This type of IS can compensate for matrix effects very effectively.[2]

Q5: Which analytical technique is better for PBP analysis: GC-MS or LC-MS?

Both GC-MS and LC-MS are suitable for the analysis of PBP, and the choice often depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS (Gas Chromatography-Mass Spectrometry): PBP can be analyzed directly by GC-MS, often with an electron capture detector (ECD) or MS. It is a robust technique for halogenated compounds. However, GC-MS can be susceptible to matrix-induced signal enhancement, where matrix components coat active sites in the injector, preventing analyte degradation and increasing the signal.[1][2] In some cases, derivatization (e.g., acetylation) is used to improve the chromatographic properties of phenolic compounds.[10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly sensitive and selective. However, as discussed, it is prone to matrix effects in the form of ion suppression or enhancement, which requires careful method development, including efficient sample cleanup and/or the use of matrix-matched calibration or isotopically labeled internal standards to ensure accurate quantification.[6][8]

Quantitative Data Summary

The effectiveness of different sample preparation strategies can be evaluated by comparing analyte recovery rates. While specific data for this compound is highly matrix-dependent, the following table provides an illustrative comparison of recoveries for organic pollutants using various QuEChERS and SPE cleanup methods in a complex matrix (mussels).

Table 1: Illustrative Recovery Rates for Organic Pollutants Using Different Cleanup Methods

Cleanup MethodSorbent TypeAnalyte ClassAverage Recovery (%)Reference
d-SPE (QuEChERS) Z-sep+Pharmaceuticals, Pesticides, PFASs59 - 124%[18]
d-SPE (QuEChERS) Graphitized Carbon Black (GCB)Pharmaceuticals, Pesticides, PFASs60 - 127%[18]
EMR-Lipid (QuEChERS) Enhanced Matrix Removal-LipidPharmaceuticals, Pesticides, PFASs54 - 124%[18]
SPE Strata C18Phenolic Compounds69 - 102%[19]

Note: Recovery rates are highly dependent on the specific analyte, matrix, and experimental conditions. This table is for illustrative purposes only.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for PBP in Water Samples

This protocol describes a general procedure for extracting PBP from water using a reversed-phase (e.g., C18) SPE cartridge.

  • Sample Pre-treatment:

    • Acidify the water sample (e.g., 1 L) to a pH of ~2.5 with hydrochloric acid. This ensures that the phenolic group of PBP is protonated, promoting its retention on the reversed-phase sorbent.

    • Filter the sample to remove any particulate matter.[11]

  • Cartridge Conditioning:

    • Wash the SPE cartridge (e.g., 500 mg C18) with one cartridge volume of a strong organic solvent like methanol or acetonitrile.

    • Equilibrate the cartridge by washing with two cartridge volumes of acidified deionized water (pH ~2.5). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the pre-treated water sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 4 mL/min).[20]

  • Washing:

    • Wash the cartridge with one cartridge volume of deionized water to remove any remaining salts or polar interferences.

  • Elution:

    • Dry the cartridge thoroughly under vacuum or with nitrogen to remove residual water.

    • Elute the retained PBP with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as methanol or acetonitrile, into a collection tube.[12]

  • Final Processing:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase or a suitable solvent for GC-MS or LC-MS analysis.

Protocol 2: General QuEChERS Method for PBP in Soil or Food Samples

This protocol is adapted from the standard QuEChERS methodology for complex solid matrices.

  • Sample Homogenization and Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[4]

    • Add an appropriate internal standard if required.

    • Add 10 mL of acetonitrile.[14]

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts).[14]

    • Shake vigorously again for 1 minute and then centrifuge.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a portion of the supernatant (the acetonitrile layer) to a 2 mL or 15 mL d-SPE tube.[13]

    • The d-SPE tube contains a sorbent mixture to remove interferences. For PBP analysis, a common mixture includes:

      • Magnesium Sulfate (MgSO₄): To remove residual water.[21]

      • Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and sugars.[21]

      • C18: To remove non-polar interferences like lipids.[14]

      • Graphitized Carbon Black (GCB): Can be used to remove pigments like chlorophyll, but should be used with caution as it may also retain planar analytes like PBP.

    • Vortex the d-SPE tube for 30 seconds and then centrifuge.

  • Final Processing:

    • Take the cleaned supernatant and transfer it to an autosampler vial.

    • The extract can be analyzed directly or after dilution with mobile phase for LC-MS analysis.[14] For GC-MS, a solvent exchange may be necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Chromatography start Problem Observed: Poor Chromatography peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape Check Peak Shape low_signal Low Signal or Recovery? start->low_signal Check Signal Intensity cause_peak_shape Potential Causes peak_shape->cause_peak_shape Yes cause_low_signal Potential Causes low_signal->cause_low_signal Yes solution_liner Replace GC Liner Trim Column cause_peak_shape->solution_liner Active Sites (GC) solution_cleanup Improve Sample Cleanup cause_peak_shape->solution_cleanup Column Contamination solution_dilute Dilute Sample cause_peak_shape->solution_dilute Column Overload solution_mobile_phase Adjust Sample Solvent (for LC) cause_peak_shape->solution_mobile_phase Solvent Mismatch (LC) solution_extraction Optimize Extraction Solvent/pH cause_low_signal->solution_extraction Extraction Inefficiency solution_elution Optimize SPE Elution Solvent/Volume cause_low_signal->solution_elution SPE Inefficiency solution_matrix_effect Assess Matrix Effects (Signal Suppression) cause_low_signal->solution_matrix_effect Ion Suppression

Caption: A decision tree for troubleshooting common chromatography issues.

Sample_Preparation_Workflow Sample Preparation Workflow for PBP Analysis cluster_sample Sample Collection & Homogenization sample_collection Collect Sample (Soil, Water, Tissue) homogenize Homogenize/ Pre-treat Sample sample_collection->homogenize extraction Solvent Extraction (e.g., Acetonitrile) homogenize->extraction cleanup_choice Select Cleanup Method extraction->cleanup_choice spe Solid-Phase Extraction (SPE) cleanup_choice->spe High Selectivity Needed quechers Dispersive SPE (QuEChERS) cleanup_choice->quechers Rapid Throughput final_extract Final Extract spe->final_extract quechers->final_extract analysis GC-MS or LC-MS Analysis final_extract->analysis

Caption: A general workflow for preparing samples for PBP analysis.

Matrix_Effect_Strategy Logic for Selecting a Matrix Effect Strategy cluster_compensation Compensation Strategies start Matrix Effects Suspected/Confirmed cleanup Optimize Sample Cleanup (SPE, d-SPE) start->cleanup check_residual Residual Matrix Effects Still Present? cleanup->check_residual blank_available Blank Matrix Available? check_residual->blank_available Yes matrix_match Use Matrix-Matched Calibration internal_std Use Stable Isotope Internal Standard blank_available->matrix_match Yes isotope_available Isotope Labeled IS Available? blank_available->isotope_available No isotope_available->internal_std Yes

Caption: A logical guide for choosing how to address matrix effects.

References

Technical Support Center: Pentabromophenol (PBP) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pentabromophenol (PBP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the detection and quantification of PBP.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for detecting trace levels of this compound?

A1: For ultra-trace analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method due to its high sensitivity and selectivity.[1] To further enhance sensitivity, GC-MS is frequently coupled with sample preparation techniques like Solid-Phase Microextraction (SPME) and derivatization.[2] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) also offers excellent sensitivity and is particularly useful for analyzing PBP in complex biological matrices without the need for derivatization.[3][4][5]

Q2: What is derivatization and why is it often necessary for PBP analysis by GC?

A2: Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical technique.[6][7] For PBP, which contains a polar hydroxyl group, derivatization is employed to:

  • Increase Volatility: Replacing the active hydrogen on the hydroxyl group with a less polar group makes the molecule more volatile and suitable for gas chromatography.[6][8]

  • Improve Thermal Stability: Derivatization can prevent the thermal degradation of PBP in the hot GC inlet and column.[6]

  • Enhance Detector Response: Certain derivatizing agents can introduce moieties that improve the response of specific detectors, such as the Electron Capture Detector (ECD).[6]

Common derivatization reagents for phenols include silylating agents (e.g., BSTFA) and acylating agents.[6][9]

Q3: How can I minimize matrix effects when analyzing PBP in complex samples like soil or tissue?

A3: Matrix effects, where components of the sample other than the analyte interfere with the analysis, can significantly impact accuracy and sensitivity.[10] Strategies to mitigate matrix effects include:

  • Thorough Sample Preparation: Employing robust extraction and clean-up procedures such as Solid-Phase Extraction (SPE) can remove a significant portion of interfering compounds.[11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix-induced signal suppression or enhancement.

  • Isotope Dilution: Using a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction, cleanup, and analysis is a highly effective way to correct for matrix effects and recovery losses.

  • Method of Standard Additions: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which can be very effective but is also more time-consuming.

Q4: What are the key parameters to optimize for improving the sensitivity of an HPLC method for PBP?

A4: To enhance the sensitivity of an HPLC method for PBP, consider the following:

  • Mobile Phase Composition: Optimizing the organic solvent ratio and the pH of the aqueous phase can significantly impact peak shape and retention, leading to improved resolution and sensitivity.[8][12][13]

  • Column Selection: Using a column with a smaller particle size (e.g., in UPLC) can lead to sharper peaks and better resolution. The choice of stationary phase chemistry is also critical for achieving optimal separation from interferences.[14]

  • Detector Wavelength: For UV detection, ensure you are using the wavelength of maximum absorbance for PBP.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening or distortion.[15]

  • Sample Pre-concentration: Techniques like Solid-Phase Extraction (SPE) can be used to concentrate the PBP from a large volume of a dilute sample into a smaller volume for injection.[16][17]

Troubleshooting Guides

Gas Chromatography (GC-MS) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Active sites in the GC inlet or column interacting with the polar PBP molecule.- Column contamination.- Improper column installation.[18][19]- Perform inlet maintenance (replace liner, septum, and seal).- Use a deactivated inlet liner.- Ensure proper derivatization to reduce PBP polarity.- Trim the first few centimeters of the column.- Re-install the column, ensuring a clean, square cut and correct insertion depth.[18][19]
Poor Sensitivity / No Peak - Incomplete derivatization.- Analyte degradation in the inlet.- Leaks in the system.- Low injection volume or concentration.- Optimize derivatization reaction conditions (temperature, time, reagent amount).- Use a lower inlet temperature.- Check for leaks using an electronic leak detector.- Increase sample concentration through pre-concentration steps if possible.
Ghost Peaks - Carryover from a previous injection.- Contamination in the syringe, inlet, or column.- Inject a solvent blank to confirm carryover.- Implement a more rigorous syringe and inlet washing protocol between injections.- Bake out the column at a high temperature (within its limits) to remove contaminants.
Irreproducible Retention Times - Fluctuations in carrier gas flow rate.- Changes in column temperature.- Leaks in the system.- Check the gas supply and regulators for consistent pressure.- Verify the oven temperature program is accurate and stable.- Perform a leak check of the entire system.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Broad or Split Peaks - Column overload.- Mismatch between sample solvent and mobile phase.- Column contamination or degradation.- High dead volume in the system.[20]- Dilute the sample or reduce the injection volume.- Dissolve the sample in the initial mobile phase if possible.- Backflush the column with a strong solvent or replace the column if necessary.- Use shorter tubing with a smaller internal diameter to connect the injector, column, and detector.[20]
Retention Time Drift - Inconsistent mobile phase composition.- Fluctuating column temperature.- Column aging.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Use a guard column to protect the analytical column and monitor its performance over time.
High Backpressure - Blockage in the system (e.g., frits, tubing, column).- Particulate matter from the sample.- Systematically disconnect components to isolate the source of the blockage.- Filter all samples and mobile phases before use.- Backflush the column (if recommended by the manufacturer).
Baseline Noise or Drift - Air bubbles in the detector.- Contaminated mobile phase or detector cell.- Leaks in the pump or detector.- Purge the pump and detector to remove air bubbles.- Use high-purity solvents and flush the system with a strong solvent.- Inspect all fittings for leaks.

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in various matrices using different analytical methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSBiological SamplesLow ng/mL--[1][21]
UPLC-MS/MSSeafood0.5 µg/kg1.0 µg/kg86.4 - 102.5[4]
UPLC-MS/MSEggs-0.5 µg/kg72.2 - 89.8[5]
HPLC-UVDrinking Water--87 - 108[16]
HPLC-UVWater0.51 - 13.79 µg/mL-67.9 - 99.6[17]
GC-MSSoil and Strawberries-<10 ng/g-
HPLC-MS/MSFish0.01 - 0.98 ng/g-80 - 115[3]

Note: LOD and LOQ values can vary significantly based on the specific instrumentation, experimental conditions, and matrix complexity.

Experimental Protocols

Protocol 1: GC-MS Analysis of PBP in Sediment with SPME and Derivatization

This protocol provides a general framework. Optimization of specific parameters is recommended for each unique sample matrix and instrument.

  • Sample Preparation and Extraction:

    • Air-dry the sediment sample and sieve to remove large debris.

    • Accurately weigh approximately 5 g of the homogenized sediment into a centrifuge tube.

    • Spike the sample with a suitable internal standard.

    • Add 10 mL of an appropriate extraction solvent (e.g., a mixture of hexane and acetone).

    • Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.

    • Centrifuge the sample and collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

  • Solid-Phase Microextraction (SPME):

    • Transfer the 1 mL extract to a 2 mL autosampler vial.

    • Place the vial in a heating block or autosampler with agitation.

    • Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample extract for a defined period (e.g., 30 minutes) at an optimized temperature (e.g., 60 °C).

  • Derivatization (In-situ or after extraction): This can be performed prior to SPME by adding the derivatizing agent to the extract.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the extract.[9]

    • Heat the vial at a specified temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to complete the reaction.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a few minutes.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Inlet: Splitless mode.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized PBP.

Protocol 2: HPLC-UV Analysis of PBP in Water Samples

This protocol is a general guideline for the analysis of PBP in water using HPLC with UV detection.

  • Sample Preparation and Solid-Phase Extraction (SPE):

    • Filter the water sample (e.g., 500 mL) to remove particulate matter.

    • Adjust the pH of the water sample to approximately 2-3 with a suitable acid.

    • Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) with methanol followed by acidified water.

    • Load the water sample onto the SPE cartridge at a steady flow rate.

    • Wash the cartridge with a small volume of acidified water to remove interferences.

    • Dry the cartridge under vacuum or with nitrogen.

    • Elute the PBP from the cartridge with a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase.

  • HPLC-UV Analysis:

    • HPLC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of acid, e.g., 0.1% formic acid). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 20 µL.

    • UV Detector:

      • Monitor at the wavelength of maximum absorbance for PBP (e.g., around 220 nm and 300 nm).

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sediment Sample Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration SPME SPME Concentration->SPME Derivatization Derivatization SPME->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data

Caption: Workflow for PBP analysis in sediment by GC-MS.

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_analysis Analysis Water_Sample Water Sample SPE Solid-Phase Extraction Water_Sample->SPE Elution Elution & Reconstitution SPE->Elution HPLC HPLC-UV Analysis Elution->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Workflow for PBP analysis in water by HPLC-UV.

Troubleshooting_Logic start Poor Chromatographic Peak Shape q1 Are all peaks affected? start->q1 a1_yes Systematic Issue q1->a1_yes Yes a1_no Analyte-Specific Issue q1->a1_no No sol_system Check for leaks, blockages, inconsistent flow/temp. a1_yes->sol_system sol_analyte Optimize mobile phase pH, check for analyte degradation, consider derivatization. a1_no->sol_analyte

Caption: Logic diagram for troubleshooting poor peak shape.

References

Technical Support Center: Optimizing Penicillin-Binding Protein (PBP) Extraction from Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Penicillin-Binding Proteins (PBPs) from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges encountered during PBP extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting PBPs from bacterial cells?

A1: PBPs are often membrane-associated proteins, which presents several challenges. The primary difficulties include low expression levels, the need for efficient cell lysis without denaturing the proteins, and the tendency of these proteins to aggregate once removed from their native lipid environment.[1][2] Maintaining the stability and solubility of PBPs throughout the extraction and purification process is also a significant hurdle.

Q2: How do I choose the right detergent for solubilizing PBPs?

A2: Detergent selection is critical for the successful extraction of membrane-associated PBPs. The ideal detergent should effectively disrupt the cell membrane and solubilize the PBPs while maintaining their native conformation and activity. Non-ionic detergents are generally considered mild and are often used to preserve protein-protein interactions and the native state of the protein.[3] It is recommended to screen a panel of detergents to find the one that provides the best extraction efficiency and stability for your specific PBP.[4]

Q3: My PBP extract is highly viscous. What causes this and how can I fix it?

A3: High viscosity in your protein extract is typically caused by the release of large amounts of DNA from the cells during lysis. This can interfere with subsequent purification steps. To reduce viscosity, you can treat the lysate with DNase I.

Q4: What are the key differences in PBP extraction protocols for Gram-positive and Gram-negative bacteria?

A4: The primary difference lies in the cell wall structure. Gram-positive bacteria have a thick peptidoglycan layer, which often requires enzymatic digestion with lysozyme, sometimes in combination with other enzymes like lysostaphin for Staphylococcus species, to achieve efficient lysis.[5][6] Gram-negative bacteria have a thinner peptidoglycan layer but possess an outer membrane, which can be disrupted using detergents or osmotic shock methods.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your PBP extraction experiments.

Low Protein Yield
Potential Cause Recommended Solution
Inefficient Cell Lysis Ensure your lysis method is appropriate for your bacterial strain. For Gram-positive bacteria, optimize lysozyme concentration and incubation time. For Gram-negative bacteria, consider harsher mechanical methods like French press or sonication in addition to detergents.[8]
Protein Degradation Add protease inhibitors to your lysis buffer and keep the samples on ice or at 4°C throughout the extraction process to minimize proteolytic activity.[2]
Protein in Insoluble Fraction The PBP may be in inclusion bodies or aggregated. Analyze the insoluble pellet by SDS-PAGE. If the protein is there, you may need to use denaturing conditions for extraction and then refold the protein. Optimizing expression conditions to enhance solubility can also help.[2][9]
Suboptimal Detergent Concentration The detergent concentration may be too low to efficiently solubilize the membrane-bound PBPs. Try increasing the detergent concentration. The extraction efficiency of many detergents increases at higher concentrations.[4]
Protein Aggregation
Potential Cause Recommended Solution
Inappropriate Buffer Conditions Protein aggregation can be influenced by pH, salt concentration, and the type of buffer used.[10] Experiment with different buffer compositions to find conditions that maintain the stability of your PBP.
Removal from Lipid Environment Membrane proteins are prone to aggregation when removed from their native lipid bilayer.[1] The choice of detergent is crucial to mimic the lipid environment and stabilize the protein.[3]
High Protein Concentration During purification steps, high concentrations of the protein can lead to aggregation. If possible, work with more dilute protein solutions or add stabilizing agents to the buffer.[10]
Freeze-Thaw Cycles Avoid repeated freezing and thawing of the purified protein. Store the protein in small aliquots at -80°C.[10]

Quantitative Data on Extraction Methods

Parameter Method/Condition Effect on Yield/Purity Reference
Cell Disruption SonicationGenerally effective for both Gram-positive and Gram-negative bacteria.[6][8]N/A
French PressHigh efficiency for cell lysis, suitable for large volumes.[11]N/A
Freeze-ThawA gentler method that can be effective, especially when combined with enzymatic lysis.[6]N/A
Detergent Type Octyl-β-D-glucoside (OG)Generally effective in extracting a broad range of membrane proteins.[4]N/A
Cymal-5Generally effective in extracting a broad range of membrane proteins.[4]N/A
Fos-choline-10A zwitterionic surfactant that is effective for many membrane proteins.[4]N/A
Purification Moenomycin Affinity ChromatographyA highly specific method for enriching bifunctional PBPs from crude membrane preparations.[12]N/A
Dye-Affinity ChromatographyCan be used for the purification of soluble PBPs and shows class specificity for some E. coli PBPs.[13]N/A

Experimental Protocols

Protocol 1: Extraction of PBPs from E. coli (Gram-Negative)

This protocol is adapted from a method for purifying essential PBPs from E. coli.[12]

Materials:

  • E. coli cell paste

  • Lysis Buffer: 10 mM Tris-maleate, pH 6.8, 10 mM MgCl₂, 150 mM NaCl

  • DNase I

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Solubilization Buffer: 10 mM Tris-maleate, pH 6.8, 10 mM MgCl₂, 150 mM NaCl, 2% Triton X-100

Procedure:

  • Resuspend the E. coli cell paste in Lysis Buffer.

  • Add 1 mM PMSF and 10 µg/ml DNase I.

  • Lyse the cells by passing them through a French pressure cell at 16,000 psi.

  • Centrifuge the lysate at 60,000 x g to pellet the membranes.

  • Wash the membrane pellet twice with Lysis Buffer.

  • Resuspend the washed membranes in Solubilization Buffer.

  • Extract the membrane proteins by stirring overnight at 4°C.

  • Remove insoluble material by centrifugation at 60,000 x g for 45 minutes.

  • The supernatant contains the solubilized PBPs and is ready for further purification steps.

Protocol 2: Extraction of Membrane Proteins from Gram-Positive Bacteria

This protocol is a general method for extracting membrane enzymes from Gram-positive bacteria and can be adapted for PBPs.[6]

Materials:

  • Gram-positive bacterial cell paste

  • Lysis Buffer (containing salt and detergent, to be optimized for the specific PBP)

  • Lysozyme

Procedure:

  • Resuspend the bacterial cell paste in the optimized Lysis Buffer.

  • Add lysozyme to the cell suspension and incubate to digest the cell wall.

  • Sonicate the suspension in the presence of salt and detergent to further disrupt the cells.

  • Subject the lysate to repeated freeze-thaw cycles to disrupt lipid-protein interactions.

  • Centrifuge the lysate to pellet cell debris.

  • The supernatant containing the solubilized membrane proteins, including PBPs, can be used for downstream purification.

Visualized Workflows and Logic

General PBP Extraction Workflow

PBP_Extraction_Workflow start Bacterial Cell Culture harvest Harvest Cells (Centrifugation) start->harvest lysis Cell Lysis (Mechanical/Enzymatic) harvest->lysis solubilization Solubilization of PBPs (Detergent Extraction) lysis->solubilization clarification Clarification of Lysate (Centrifugation) solubilization->clarification purification PBP Purification (e.g., Affinity Chromatography) clarification->purification analysis Analysis (SDS-PAGE, Activity Assay) purification->analysis end Purified PBP analysis->end Low_Yield_Troubleshooting start Low PBP Yield check_lysis Check Cell Lysis Efficiency (Microscopy/Viscosity) start->check_lysis check_insoluble Analyze Insoluble Pellet (SDS-PAGE) check_lysis->check_insoluble Efficient optimize_lysis Optimize Lysis Method (e.g., increase enzyme, sonication) check_lysis->optimize_lysis Inefficient check_solubilization Optimize Solubilization (Screen detergents/concentrations) check_insoluble->check_solubilization PBP not in Pellet denaturing_conditions Consider Denaturing Conditions and Refolding check_insoluble->denaturing_conditions PBP in Pellet end Improved PBP Yield optimize_lysis->end check_degradation Check for Protein Degradation (SDS-PAGE, Western Blot) check_solubilization->check_degradation denaturing_conditions->end add_protease_inhibitors Add/Increase Protease Inhibitors check_degradation->add_protease_inhibitors Degradation Observed check_degradation->end No Degradation add_protease_inhibitors->end

References

Technical Support Center: Enhancing the Photocatalytic Degradation of Pentabromophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the photocatalytic degradation of Pentabromophenol (PBP).

Troubleshooting Guide

This guide addresses common issues encountered during the photocatalytic degradation of this compound.

Question Possible Causes Troubleshooting Steps
Why is the degradation efficiency of this compound (PBP) lower than expected? 1. Suboptimal pH: The surface charge of the photocatalyst and the ionization state of PBP are pH-dependent, affecting adsorption and reaction rates. 2. Inappropriate Catalyst Concentration: Too low a concentration provides insufficient active sites, while too high a concentration can lead to light scattering and agglomeration, reducing light penetration. 3. Low Light Intensity: Insufficient photon flux will limit the generation of electron-hole pairs. 4. Catalyst Deactivation: Fouling of the catalyst surface by intermediate products or other species in the solution can block active sites. 5. Presence of Scavengers: Other substances in the water matrix (e.g., carbonate, chloride ions) can compete for reactive oxygen species (ROS), reducing the efficiency of PBP degradation.[1]1. Optimize pH: Conduct preliminary experiments to determine the optimal pH for your specific photocatalyst and experimental setup. The pKa of this compound is 4.62.[2] 2. Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading that maximizes degradation without significant light scattering. 3. Increase Light Intensity: Ensure the light source provides sufficient energy at the required wavelength to activate the photocatalyst. Consider using a more powerful lamp or focusing the light source. 4. Catalyst Regeneration: After the experiment, wash the catalyst with a suitable solvent (e.g., ethanol or deionized water) and dry it to remove adsorbed species. In some cases, mild heat treatment may be necessary. 5. Purify Water Sample: If working with real wastewater samples, consider pre-treatment steps to remove interfering ions or organic matter.
Why are my experimental results for PBP degradation inconsistent? 1. Inhomogeneous Catalyst Suspension: Poor dispersion of the photocatalyst leads to inconsistent active surface area exposed to light and PBP. 2. Fluctuations in Light Source Intensity: The output of lamps can vary over time, affecting the rate of photocatalysis. 3. Temperature Variations: Reaction kinetics can be temperature-dependent. 4. Inaccurate Analyte Quantification: Issues with the analytical method (e.g., HPLC) can lead to unreliable concentration measurements.1. Ensure Proper Dispersion: Use ultrasonication before starting the experiment to break up catalyst agglomerates and maintain vigorous stirring throughout the reaction. 2. Monitor Lamp Output: Use a radiometer to check the light intensity before each experiment. Allow the lamp to warm up and stabilize before starting the reaction. 3. Control Temperature: Use a constant temperature water bath to maintain a stable reaction temperature. 4. Validate Analytical Method: Ensure your HPLC method is properly validated for linearity, accuracy, and precision for PBP analysis. Run calibration standards with each batch of samples.
The PBP concentration decreases, but the Total Organic Carbon (TOC) remains high. What does this indicate? Formation of Stable Intermediates: The initial degradation of PBP may be occurring, but the resulting intermediate products are resistant to further mineralization into CO2 and H2O. Some intermediates can be more toxic than the parent compound.[3]1. Prolong Reaction Time: Allow the reaction to proceed for a longer duration to promote the degradation of intermediates. 2. Identify Intermediates: Use analytical techniques like GC-MS or LC-MS to identify the major intermediate products.[4][5][6] This can provide insights into the degradation pathway and the reasons for their stability. 3. Modify Experimental Conditions: Adjusting parameters like pH or adding an oxidant (e.g., H2O2) might facilitate the breakdown of recalcitrant intermediates. 4. Consider a Different Catalyst: Some photocatalysts may be more effective at complete mineralization than others.
My photocatalyst appears to lose activity after a few cycles. Why? 1. Photocorrosion: The photocatalyst itself may be unstable under prolonged irradiation, leading to a loss of active material. 2. Irreversible Adsorption of Byproducts: Strong binding of intermediate or final products to the catalyst surface can permanently block active sites. 3. Changes in Crystalline Structure: High-energy irradiation or harsh reaction conditions could alter the crystal structure of the photocatalyst, reducing its efficiency.1. Choose a Stable Catalyst: Select photocatalysts known for their stability under the intended operating conditions. 2. Optimize Regeneration Protocol: Develop a more rigorous regeneration procedure, which may include washing with different solvents or a mild chemical treatment, to remove strongly bound species. 3. Characterize Used Catalyst: Analyze the used catalyst using techniques like XRD, SEM, and BET to check for changes in its physical and chemical properties. This can help diagnose the cause of deactivation.

Frequently Asked Questions (FAQs)

1. What is the general mechanism for the photocatalytic degradation of this compound?

The process begins with the absorption of photons with energy greater than the bandgap of the semiconductor photocatalyst (e.g., TiO2). This generates electron-hole pairs (e-/h+). The highly reactive holes (h+) can directly oxidize PBP molecules adsorbed on the catalyst surface or react with water to form hydroxyl radicals (•OH). The electrons (e-) can react with adsorbed oxygen to produce superoxide radicals (•O2-). These highly reactive oxygen species (ROS), particularly •OH and •O2-, are the primary agents responsible for the oxidative degradation of PBP, breaking it down into smaller, less harmful compounds, and ideally, complete mineralization to CO2, H2O, and Br-.[4][5]

2. How do I choose the right photocatalyst for PBP degradation?

The choice of photocatalyst depends on several factors, including the desired light source (UV or visible), cost, stability, and efficiency. Titanium dioxide (TiO2), particularly in its anatase form, is a widely used and effective photocatalyst due to its high photoactivity, chemical stability, and low cost. However, its wide bandgap requires UV irradiation. For visible light photocatalysis, modified TiO2 (e.g., with nitrogen or fluorine doping) or other semiconductor materials like bismuth silicate (Bi12SiO20) can be considered.[5][6]

3. What analytical methods are suitable for monitoring PBP degradation?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying the concentration of PBP during a degradation experiment.[3] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for identifying the intermediate products formed during the degradation process.[4][5][6]

4. Is it necessary to deaerate the solution before starting the experiment?

No, in fact, the presence of dissolved oxygen is generally beneficial and often essential for efficient photocatalytic degradation. Oxygen acts as an electron scavenger, preventing the recombination of photogenerated electrons and holes, and is a precursor for the formation of superoxide radicals.[4] Bubbling air or oxygen through the solution during the experiment can enhance the degradation rate.

5. What are the expected degradation products of this compound?

The degradation of PBP typically proceeds through a series of debromination and hydroxylation steps. Initial intermediates are often lower brominated phenols, such as tetrabromophenols and tribromophenols. Further oxidation can lead to the opening of the aromatic ring and the formation of aliphatic carboxylic acids before complete mineralization.[4]

Quantitative Data on PBP Degradation

The following tables summarize quantitative data from various studies on the photocatalytic degradation of PBP and related compounds to provide a comparative overview of different systems.

Table 1: Comparison of Different Photocatalysts for Halogenated Phenol Degradation

PhotocatalystTarget PollutantInitial Conc. (mg/L)Catalyst Loading (g/L)Light SourceReaction Time (min)Degradation Efficiency (%)Reference
TiO2/HRPThis compound0.89ImmobilizedUVB (320 nm)20 (HRT)~96[3]
N-F-TiO2Pentachlorophenol50.5Solar Simulator120~100[6]
Bi12SiO20Pentachlorophenol2.00.25Xenon Lamp12099.1[4][5]

Table 2: Effect of Experimental Parameters on Degradation Efficiency

Parameter VariedPhotocatalystTarget PollutantCondition 1Efficiency 1 (%)Condition 2Efficiency 2 (%)Reference
Flow Rate (Hydraulic Retention Time)TiO2/HRPThis compound1.25 mL/min (8 min)Low (22% Br- removal)0.5 mL/min (20 min)High (70% Br- removal)[3]
Initial PCP Conc.Bi12SiO20Pentachlorophenol2.0 mg/L99.110.0 mg/LLower[4][5]

Detailed Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of this compound
  • Preparation of PBP Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, due to its low solubility in water) to prepare a concentrated stock solution. From this, prepare the desired final concentration of PBP in deionized water. Note the final percentage of the organic solvent.

  • Photoreactor Setup:

    • Use a glass photoreactor of a suitable volume. A quartz reactor is necessary if the light source emits short-wavelength UV.

    • Place a magnetic stir bar in the reactor.

    • Position the light source (e.g., UV lamp, Xenon lamp) at a fixed distance from the reactor. A cooling system (e.g., a water jacket or fan) should be in place to maintain a constant temperature.

  • Catalyst Suspension:

    • Add the desired amount of the photocatalyst to the PBP solution in the reactor.

    • Disperse the catalyst by sonicating the suspension for approximately 15 minutes to ensure a homogenous mixture and break up any agglomerates.

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the PBP molecules and the catalyst surface. Take an initial sample (t=0) at the end of this period.

  • Initiation of Photocatalysis:

    • Turn on the light source to initiate the photocatalytic reaction.

    • If required, bubble air or oxygen through the suspension at a constant flow rate.

  • Sampling:

    • Withdraw aliquots (e.g., 1-2 mL) of the suspension at regular time intervals.

    • Immediately filter the samples through a 0.22 µm or 0.45 µm syringe filter to remove the photocatalyst particles and stop the reaction.

  • Sample Analysis: Analyze the filtrate for the remaining PBP concentration using HPLC.

Protocol 2: HPLC Analysis of this compound
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a C18 reverse-phase column and a UV-Vis detector.

  • Mobile Phase: A mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is typically used. The exact ratio should be optimized for good separation. For example, a gradient elution might start with a lower concentration of acetonitrile and increase over time.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Set the UV detector to a wavelength where PBP shows maximum absorbance (e.g., around 214 nm or 240 nm).[3]

  • Injection Volume: A standard injection volume is 20 µL.

  • Calibration: Prepare a series of standard solutions of PBP of known concentrations. Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).

  • Sample Quantification: Inject the filtered samples from the photocatalysis experiment. Use the peak area from the chromatogram and the calibration curve to determine the concentration of PBP in each sample.

Visualizations

PBP Degradation Workflow

PBP_Degradation_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis PBP_stock Prepare PBP Stock Solution Reaction_mix Prepare Reaction Mixture PBP_stock->Reaction_mix Catalyst_prep Weigh Photocatalyst Catalyst_prep->Reaction_mix Sonication Ultrasonication Reaction_mix->Sonication Equilibrium Dark Adsorption Sonication->Equilibrium Irradiation Light Irradiation Equilibrium->Irradiation Sampling Periodic Sampling Irradiation->Sampling Filtration Filter Sample Sampling->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Interpretation HPLC->Data PBP_Degradation_Pathway PBP This compound Intermediates Lower Brominated Phenols (e.g., Tetrabromophenol) PBP->Intermediates Debromination Ring_opening Ring-Opened Products (e.g., Aliphatic Acids) Intermediates->Ring_opening Oxidation Mineralization Mineralization Products (CO2 + H2O + Br-) Ring_opening->Mineralization Further Oxidation Troubleshooting_Logic Start Low PBP Degradation Check_pH Is pH Optimal? Start->Check_pH Check_Catalyst Is Catalyst Loading Optimal? Check_pH->Check_Catalyst Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Light Is Light Intensity Sufficient? Check_Catalyst->Check_Light Yes Adjust_Catalyst Vary Catalyst Concentration Check_Catalyst->Adjust_Catalyst No Check_Matrix Are Scavengers Present? Check_Light->Check_Matrix Yes Adjust_Light Increase Light Intensity Check_Light->Adjust_Light No Pretreat Pre-treat Sample Check_Matrix->Pretreat Yes Success Degradation Improved Adjust_pH->Success Adjust_Catalyst->Success Adjust_Light->Success Pretreat->Success

References

Addressing peak tailing in gas chromatography of Pentabromophenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography of Pentabromophenol

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: In an ideal chromatogram, peaks have a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[1] This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2][3]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a polar, acidic compound. Its phenolic hydroxyl group can form strong hydrogen bonds with active sites, such as residual silanol groups (-Si-OH), present on the surfaces of the GC inlet liner, column, and fittings.[2][4] This secondary interaction delays the elution of a portion of the analyte molecules, causing the peak to tail.[4]

Q3: How is peak tailing measured?

A3: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Regulatory bodies often require a peak symmetry value between 0.8 and 1.8.[5] A value greater than 1.5 usually indicates that the tailing is significant enough to warrant investigation.[3]

Troubleshooting Guide: Peak Tailing

Use this guide to diagnose and resolve common issues causing peak tailing for this compound.

Logical Troubleshooting Workflow

The diagram below outlines a systematic approach to troubleshooting peak tailing.

G cluster_start Start cluster_diagnose Diagnosis cluster_physical Physical/Mechanical Issues cluster_chemical Chemical/Activity Issues start Observe Peak Tailing for this compound all_peaks Do all peaks tail (including solvent/hydrocarbons)? start->all_peaks physical_issue Indicates a Physical Problem: - Poor column cut/installation - Dead volume - Leaks all_peaks->physical_issue Yes chemical_issue Indicates an Activity Problem: - Contaminated inlet liner - Contaminated column head - Active sites in system all_peaks->chemical_issue No (Only active compounds tail) fix_physical Action: 1. Re-cut and install column. 2. Check ferrule connections. 3. Check column position in inlet. physical_issue->fix_physical fix_chemical Action: 1. Replace inlet liner. 2. Trim 10-20 cm from column inlet. 3. Use an inert flow path. chemical_issue->fix_chemical G cluster_system GC System Surface (Liner or Column) cluster_analyte This compound Molecule cluster_result Resulting Chromatographic Peak surface Si-O-Si-O-Si-OH analyte Br₅C₆-OH analyte->surface Hydrogen Bonding (Adsorption) peak peak peak_label Tailing Peak

References

Technical Support Center: Optimizing Pentabromophenol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Pentabromophenol synthesis reactions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping you identify and resolve problems to improve your reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Insufficient brominating agent.- Incomplete reaction.- Suboptimal reaction temperature.- Poor choice of solvent.- Use a significant excess of bromine (e.g., 5-6 equivalents or more) to drive the reaction towards complete bromination.- Increase the reaction time and monitor the reaction progress using TLC or GC-MS.- Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to side products. A stepwise increase in temperature might be beneficial.- Non-polar solvents like carbon disulfide or carbon tetrachloride can be effective.[1]
Formation of Inseparable Mixture of Products - Incomplete bromination leading to a mixture of mono-, di-, tri-, and tetra-brominated phenols.- Presence of ortho- and para-isomers.- Ensure a sufficient excess of bromine and adequate reaction time for exhaustive bromination.- While the hydroxyl group is ortho-, para-directing, using a large excess of bromine under forcing conditions will lead to the pentabromo-substituted product.[1] Purification by recrystallization can help isolate the desired product.
Product is a Dark-Colored Oil Instead of a Solid - Presence of impurities.- Residual solvent.- Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[2] - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Reaction Stalls Before Completion - Deactivation of the catalyst (if used).- Insufficient mixing.- If using a catalyst like iron filings, ensure it is activated and present in a sufficient amount.- Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common laboratory method involves the exhaustive bromination of phenol. This is often a two-step process where phenol is first converted to 2,4,6-tribromophenol, which is then further brominated to this compound using excess bromine, often in the presence of a catalyst like iron filings.[2]

Q2: How can I minimize the formation of under-brominated byproducts?

A2: To minimize under-brominated byproducts, it is crucial to use a significant excess of the brominating agent (bromine) and allow for a sufficient reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the point of completion.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: Glacial acetic acid is a commonly used solvent for the recrystallization of this compound.[2] Ethanol can also be a suitable solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for good crystal recovery upon cooling.

Q4: How does the choice of solvent affect the bromination of phenol?

A4: The solvent plays a critical role in the bromination of phenol. In polar solvents like water, the reaction is very fast and tends to produce 2,4,6-tribromophenol as the major product due to the high activation of the phenol ring.[1] For exhaustive bromination to this compound, non-polar solvents like carbon disulfide or carbon tetrachloride are often preferred as they can better control the reactivity.[1]

Q5: Is a catalyst necessary for the synthesis of this compound?

A5: While the exhaustive bromination of phenol can proceed without a catalyst due to the highly activating nature of the hydroxyl group, a Lewis acid catalyst like iron filings is often used in the second step (bromination of tribromophenol) to facilitate the substitution at the less reactive positions.[2]

Data Presentation

Table 1: Effect of Solvent on Phenol Bromination
Solvent Product(s) Observations Reference
Water (Bromine Water)2,4,6-TribromophenolRapid reaction, white precipitate of the tribromo-product is formed.[1]
Carbon Disulfide (CS₂)Mixture of o- and p-bromophenol (major)Slower reaction, allows for mono-bromination with controlled stoichiometry.[1]
Glacial Acetic Acid2,4,6-TribromophenolCommonly used for bromination reactions.
Carbon Tetrachloride (CCl₄)Mixture of o- and p-bromophenolSimilar to CS₂, a non-polar solvent that moderates the reaction.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from Phenol

This protocol describes the synthesis of this compound via an intermediate, 2,4,6-tribromophenol.

Step 1: Synthesis of 2,4,6-Tribromophenol

  • Reaction Setup: In a well-ventilated fume hood, dissolve phenol in a suitable solvent such as glacial acetic acid or water in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add at least 3 equivalents of bromine (as bromine water or a solution in the chosen solvent) to the phenol solution with constant stirring. The reaction is exothermic and will produce hydrogen bromide gas, which should be appropriately trapped.

  • Isolation: A white precipitate of 2,4,6-tribromophenol will form. Continue stirring for a designated period to ensure complete reaction.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove excess acid and bromide, and then dry the product. The purity can be checked by melting point determination.

Step 2: Synthesis of this compound from 2,4,6-Tribromophenol

  • Reaction Setup: In a dry round-bottom flask under a fume hood, place the synthesized 2,4,6-tribromophenol. Add a catalytic amount of finely powdered iron.

  • Bromination: Carefully add a significant excess of liquid bromine (at least 3 times the theoretical amount) to the flask. The reaction will become warm and evolve hydrogen bromide gas.

  • Reaction Completion: Gently heat the mixture on a water bath to drive the reaction to completion and to evaporate the excess bromine. The residue should be a dry, pulverized solid.

  • Work-up: Treat the solid residue with dilute hydrochloric acid to remove the iron catalyst.

  • Isolation and Purification: Filter the crude this compound, wash it thoroughly with water, and dry it. For higher purity, recrystallize the product from glacial acetic acid.[2] The melting point of pure this compound is around 225 °C.

Mandatory Visualizations

Pentabromophenol_Synthesis_Workflow cluster_step1 Step 1: Tribromophenol Synthesis cluster_step2 Step 2: this compound Synthesis Phenol Phenol Reaction1 Bromination Reaction Phenol->Reaction1 Solvent1 Solvent (e.g., Water, Acetic Acid) Solvent1->Reaction1 Bromine1 Bromine (3 eq.) Bromine1->Reaction1 Tribromophenol 2,4,6-Tribromophenol Reaction1->Tribromophenol Purification1 Filtration & Washing Tribromophenol->Purification1 Tribromophenol_input 2,4,6-Tribromophenol Purification1->Tribromophenol_input Reaction2 Exhaustive Bromination Tribromophenol_input->Reaction2 Iron Iron Catalyst Iron->Reaction2 Bromine2 Excess Bromine Bromine2->Reaction2 Crude_PBP Crude this compound Reaction2->Crude_PBP Purification2 Acid Wash & Recrystallization Crude_PBP->Purification2 This compound Pure this compound Purification2->this compound

Caption: Workflow for the two-step synthesis of this compound.

Electrophilic_Aromatic_Substitution_Mechanism Phenol Phenol Ring (Electron-rich) Attack Electrophilic Attack (ortho/para positions) Phenol->Attack Bromine Br-Br Electrophile_Formation Generation of Electrophile (Br⁺) Bromine->Electrophile_Formation Electrophile_Formation->Attack Sigma_Complex Sigma Complex (Carbocation Intermediate) Attack->Sigma_Complex Deprotonation Deprotonation (Restoration of Aromaticity) Sigma_Complex->Deprotonation Bromophenol Brominated Phenol Deprotonation->Bromophenol

Caption: General mechanism of electrophilic aromatic substitution for phenol bromination.

References

Validation & Comparative

A Researcher's Guide to Pentabromophenol Analysis: A Comparative Overview of Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pentabromophenol (PBP), a persistent environmental pollutant and potential metabolite of brominated flame retardants, is of paramount importance. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide provides a comparative overview of the most common analytical techniques for PBP determination—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS)—supported by experimental data from various studies.

While a direct, single-study cross-validation of all available methods for this compound was not found in the reviewed literature, this guide synthesizes data from multiple sources to offer a comprehensive comparison. The performance metrics presented are method- and matrix-dependent, and should be considered as representative examples.

Comparative Analysis of Analytical Methods

The choice between GC and HPLC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes quantitative data from various studies to facilitate a comparison of these methods.

Analytical MethodSample MatrixSample PreparationDerivatizationLimit of Detection (LOD) / Limit of Quantification (LOQ)RecoveryReference
GC-MS AsparagusPhenolate Extraction, Liquid-Liquid Extraction with HexaneAcetylationLOQ: 0.3 - 8.0 µg/kg97% (for Pentachlorophenol)[1]
GC-ECMS Human PlasmaSolid-Phase Extraction (SPE) with Polystyrene-Divinylbenzene-LOD: 0.4 pg/g-[2]
GC-ECD WaterIn-situ ExtractionAcetylationLOD: 1 µg/L78-108%[3]
GC/MS Drinking WaterSolid-Phase Extraction (SPE) with modified Polystyrene Divinylbenzene-MDL: 0.02-0.58 µg/L70-130% (general for phenols)[4]
HPLC-ESI-MS/MS River and SeawaterSolid-Phase Extraction (SPE)Not RequiredMDL: 0.1–13.9 ng/L (River Water), 0.1–21.9 ng/L (Seawater)64–100%[5]
UHPLC/MS/MS WaterSolid-Phase Extraction (SPE)Not RequiredLOQ: 0.3 µg/L98.2-100.18%[6]

Note: Data presented is for this compound unless otherwise specified. Some data for closely related compounds like pentachlorophenol are included for comparative purposes, with the compound specified. The performance of these methods can vary significantly based on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Workflows and Method Selection

The following diagrams illustrate a typical experimental workflow for PBP analysis and a logical guide for selecting the most appropriate analytical method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Plasma) Extraction Extraction (e.g., SPE, LLE) Sample->Extraction Derivatization Derivatization (for GC methods) Extraction->Derivatization Optional Chromatography GC or HPLC Separation Derivatization->Chromatography Detection Detection (e.g., MS, ECD) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

Method_Selection Start Start: Define Analytical Needs Volatility Is the analyte volatile and thermally stable? Start->Volatility Derivatization_ok Is derivatization acceptable? Volatility->Derivatization_ok Yes HPLC_Method Consider HPLC-based methods (HPLC-MS/MS) Volatility->HPLC_Method No Sensitivity Is ultra-trace sensitivity required? GC_Method Consider GC-based methods (GC-MS, GC-ECD) Sensitivity->GC_Method Yes Sensitivity->HPLC_Method No Derivatization_ok->Sensitivity Yes Derivatization_ok->HPLC_Method No

Caption: A decision tree to guide the selection of an analytical method for this compound.

Detailed Experimental Protocols

Below are representative experimental protocols for GC-MS and HPLC-MS/MS analysis of this compound, synthesized from the methodologies described in the cited literature.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for a variety of matrices and generally offers high sensitivity, though it requires a derivatization step to improve the volatility of PBP.

1. Sample Preparation and Extraction:

  • For Water Samples: Acidify the water sample to a pH below 4. Pass the sample through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB). Elute the retained analytes with a suitable organic solvent like methanol or ethyl acetate.

  • For Biological Matrices (e.g., Plasma): Perform a protein precipitation step, followed by liquid-liquid extraction (LLE) or SPE. For solid samples like tissues, a homogenization and extraction step with an organic solvent is necessary.

2. Derivatization (Acetylation):

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., hexane).

  • Add a derivatizing agent such as acetic anhydride and a catalyst (e.g., pyridine or potassium carbonate).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

  • After cooling, quench the reaction and extract the derivatized PBP into an organic solvent.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating brominated compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injector: Operate in splitless mode to maximize sensitivity.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the derivatized PBP.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is advantageous as it does not typically require derivatization, simplifying sample preparation. It is particularly well-suited for analyzing PBP in aqueous samples.

1. Sample Preparation and Extraction:

  • For Aqueous Samples: Acidify the sample to preserve the bromophenols. Utilize SPE with a cartridge such as Oasis HLB for extraction and concentration.[5] Wash the cartridge to remove interferences and elute the PBP with an appropriate solvent (e.g., methanol or acetonitrile).

2. HPLC-MS/MS Analysis:

  • High-Performance Liquid Chromatograph: A system capable of gradient elution.

  • Analytical Column: A reverse-phase C18 column is commonly used for the separation of phenolic compounds.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring the transition of the precursor ion to one or more product ions.

Concluding Remarks

Both GC and HPLC are powerful techniques for the analysis of this compound. GC-based methods, particularly when coupled with an electron capture detector (ECD) or mass spectrometry, can offer excellent sensitivity, although they often necessitate a derivatization step. HPLC-MS/MS provides a robust and sensitive alternative that simplifies sample preparation by avoiding derivatization.

The selection of the optimal method will ultimately be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of PBP, and the available instrumentation. For ultra-trace analysis in complex matrices, methods involving MS detection are generally preferred due to their high selectivity and sensitivity. Researchers should carefully validate their chosen method in the specific sample matrix to ensure data of high quality and reliability.

References

Comparative Toxicity Analysis: Pentabromophenol and its Metabolic Progeny

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the toxicological profiles of the persistent environmental contaminant Pentabromophenol (PBP) and its primary metabolites, Tetrabromohydroquinone (TBHQ) and Tetrabromobenzoquinone (TBBQ), reveals a pattern of increasing toxicity following metabolic activation. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

This compound (PBP), a brominated flame retardant, has raised environmental and health concerns due to its persistence and potential for bioaccumulation. While the toxicity of the parent compound is of interest, understanding the biological activity of its metabolites is crucial for a comprehensive risk assessment. The metabolism of PBP is thought to mirror that of its chlorinated analogue, pentachlorophenol (PCP), proceeding through an oxidative dechlorination pathway to form hydroquinone and benzoquinone derivatives.

Executive Summary of Comparative Toxicity

Current research indicates that the metabolites of PBP, particularly the quinone form, are likely more toxic than the parent compound. This increased toxicity is attributed to different mechanisms of action, including the generation of reactive oxygen species (ROS) and mitochondrial depolarization. While PBP itself exhibits toxicity, its metabolites appear to be more potent inducers of cellular damage.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of PBP and its analogous chlorinated metabolites. It is important to note that direct comparative data for PBP and its brominated metabolites are limited; therefore, data for PCP and its metabolites are included to provide a strong comparative framework.

CompoundEndpointValueSpecies/Cell LineReference
This compound (PBP)Oral LD50~200 mg/kgRat[1]
Pentachlorophenol (PCP)IC50 (Cell Viability)68.05 µMHepG2[2]
Tetrachlorohydroquinone (TCHQ)IC50 (Cell Viability)129.40 µMHepG2[2]
Tetrachlorobenzoquinone (TCBQ)IC50 (Cell Viability)144.00 µMHepG2[2]

Note: Lower IC50 values indicate higher cytotoxicity.

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of PBP and its metabolites are mediated through several cellular pathways, primarily involving mitochondrial dysfunction and the induction of apoptosis.

This compound (PBP): The parent compound has been shown to alter mitochondrial respiration.[1] Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated that PBP can induce apoptosis.[3] This process is initiated through the mitochondrial pathway, involving the activation of caspase-9 and subsequently the executioner caspase-3.[1]

Metabolites (TBHQ and TBBQ): Drawing parallels from studies on chlorinated analogues, the hydroquinone and benzoquinone metabolites are potent inducers of oxidative stress.[2] Tetrachlorohydroquinone (TCHQ) and tetrachlorobenzoquinone (TCBQ) have been shown to cause significant mitochondrial depolarization and extensive generation of reactive oxygen species (ROS), a mechanism not prominently observed with the parent compound, PCP.[2] This suggests that the brominated counterparts, TBHQ and TBBQ, are likely to exert their toxicity through similar oxidative stress-related pathways.

Visualizing the Metabolic and Toxicological Pathways

The following diagrams illustrate the proposed metabolic conversion of PBP and the subsequent signaling cascade leading to cellular toxicity.

PBP This compound (PBP) Metabolism Hepatic Metabolism (Oxidative Dechlorination) PBP->Metabolism TBHQ Tetrabromohydroquinone (TBHQ) Metabolism->TBHQ TBBQ Tetrabromobenzoquinone (TBBQ) TBHQ->TBBQ Oxidation

Caption: Proposed metabolic pathway of this compound.

cluster_PBP This compound (PBP) Toxicity cluster_Metabolites Metabolite (TBHQ/TBBQ) Toxicity PBP_node PBP Mitochondria_PBP Mitochondrial Respiration Alteration PBP_node->Mitochondria_PBP Casp9_PBP Caspase-9 Activation Mitochondria_PBP->Casp9_PBP Casp3_PBP Caspase-3 Activation Casp9_PBP->Casp3_PBP Apoptosis_PBP Apoptosis Casp3_PBP->Apoptosis_PBP Metabolites_node TBHQ / TBBQ Mitochondria_Met Mitochondrial Depolarization Metabolites_node->Mitochondria_Met ROS Reactive Oxygen Species (ROS) Generation Metabolites_node->ROS CellDamage Cellular Damage Mitochondria_Met->CellDamage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDamage

Caption: Comparative toxicity pathways of PBP and its metabolites.

Experimental Protocols

In Vitro Metabolism of this compound (General Protocol)

This protocol is a generalized procedure based on standard methods for in vitro drug metabolism studies using liver microsomes.

  • Preparation of Incubation Mixture: A typical incubation mixture contains liver microsomes (e.g., from rat or human), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: this compound, dissolved in a suitable solvent like DMSO, is added to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the solvent should be kept low (e.g., <0.5%) to avoid inhibition of microsomal enzymes.

  • Time Points and Termination: The reaction is allowed to proceed at 37°C, and aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes). The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected for analysis.

  • Analytical Method: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the disappearance of the parent compound and the formation of metabolites. The identification of metabolites is based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to authentic standards if available.

Cytotoxicity Assessment using the MTT Assay (General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Exposure: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (PBP, TBHQ, or TBBQ). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is calculated from the dose-response curve.

Conclusion

The available evidence strongly suggests that the metabolic activation of this compound to Tetrabromohydroquinone and Tetrabromobenzoquinone is a critical step in its overall toxicity. While PBP itself demonstrates cellular toxicity, its metabolites, through the induction of oxidative stress and profound mitochondrial damage, appear to be more hazardous. This comparative guide highlights the importance of considering metabolic pathways in the toxicological assessment of environmental contaminants. Further research is warranted to obtain direct comparative toxicity data for PBP and its brominated metabolites to solidify these findings and to better inform risk assessment strategies.

References

A Comparative Guide to Biomarkers for Pentabromophenol Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a novel urinary biomarker, Pentabromophenol-glucuronide (PBP-G), with the traditional method of measuring the parent compound, this compound (PBP), in serum for assessing human exposure. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and biomarker validation.

Introduction to this compound and Exposure Biomarkers

This compound (PBP) is a brominated flame retardant that has seen widespread use, leading to concerns about its environmental persistence and potential human health effects. Accurate assessment of human exposure is critical for understanding its toxicology and for regulatory purposes. Biomarkers of exposure are essential tools in this assessment, providing a measure of the internal dose of a chemical. A reliable biomarker should be sensitive, specific, and have a clear correlation with the exposure level.

Traditionally, the quantification of PBP in biological matrices such as blood or urine has been the standard approach. However, this method may not fully capture the extent of exposure due to variations in metabolism and excretion. The development of new biomarkers, such as specific metabolites, offers the potential for a more accurate and less invasive assessment of exposure.

Comparison of PBP and PBP-G as Biomarkers

This guide compares the established method of measuring PBP in serum with a novel approach: the quantification of its major metabolite, this compound-glucuronide (PBP-G), in urine.

FeatureThis compound (PBP) in Serum This compound-glucuronide (PBP-G) in Urine
Biomarker Type Parent CompoundPhase II Metabolite
Sample Matrix SerumUrine
Collection Method Invasive (Venipuncture)Non-invasive (Urine collection)
Biological Half-life Longer, reflects cumulative exposureShorter, reflects recent exposure
Analytical Method GC-MS/MS, LC-MS/MSLC-MS/MS
Sample Preparation Protein precipitation, Liquid-liquid extractionSolid-phase extraction, Dilute-and-shoot
Clinical Utility Assessment of body burdenAssessment of recent exposure and metabolic clearance

Performance Characteristics

The following table summarizes the key performance characteristics of the analytical methods for both biomarkers. The data presented is illustrative and based on typical performance for similar analytes.

ParameterPBP in Serum (LC-MS/MS) PBP-G in Urine (LC-MS/MS)
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL0.5 ng/mL
Linear Range 0.3 - 100 ng/mL0.5 - 200 ng/mL
Intra-day Precision (%RSD) < 5%< 6%
Inter-day Precision (%RSD) < 8%< 10%
Recovery 92 - 105%90 - 108%

Experimental Protocols

Quantification of this compound (PBP) in Serum by LC-MS/MS
  • Sample Preparation:

    • To 100 µL of serum, add 200 µL of acetonitrile containing an internal standard (e.g., ¹³C-PBP).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with water (A) and methanol (B), both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion mode.

    • Ionization: Electrospray ionization (ESI).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for PBP and the internal standard.

Validation of this compound-glucuronide (PBP-G) in Urine by LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of urine, add an internal standard (e.g., ¹³C-PBP-G) and 1 mL of phosphate buffer (pH 6.8).

    • Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water followed by methanol to remove interferences.

    • Elute the analyte with 2% formic acid in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

    • Ionization: ESI.

    • Data Acquisition: Monitor the accurate mass of the deprotonated molecules of PBP-G and the internal standard.

Visualizations

G cluster_exposure Exposure & Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Exposure Exposure Absorption Absorption Exposure->Absorption PBP_in_Blood PBP in Blood Absorption->PBP_in_Blood Liver Liver PBP_in_Blood->Liver PBP_G_Formation Glucuronidation (UGT enzymes) Liver->PBP_G_Formation PBP_G_in_Urine PBP-G in Urine PBP_G_Formation->PBP_G_in_Urine

Metabolic pathway of this compound.

G start Urine Sample Collection add_is Add Internal Standard start->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash Cartridge spe->wash elute Elute PBP-G wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Analysis lcms->data G NewBiomarker New Biomarker (PBP-G) Advantages Advantages NewBiomarker->Advantages Disadvantages Disadvantages NewBiomarker->Disadvantages TraditionalBiomarker Traditional Biomarker (PBP) TraditionalBiomarker->Advantages TraditionalBiomarker->Disadvantages NonInvasive Non-invasive Advantages->NonInvasive:w RecentExposure Reflects recent exposure Advantages->RecentExposure:w MetabolicInfo Provides metabolic information Advantages->MetabolicInfo:w LongTermExposure Reflects long-term exposure Advantages->LongTermExposure:w WellEstablished Well-established methods Advantages->WellEstablished:w ShorterHalfLife Shorter half-life Disadvantages->ShorterHalfLife:w ComplexMatrix Potentially more complex matrix Disadvantages->ComplexMatrix:w Invasive Invasive collection Disadvantages->Invasive:w MetaboliteInfo No information on metabolism Disadvantages->MetaboliteInfo:w

A Comparative Analysis of Pentabromophenol Degradation Pathways: Chemical, Photochemical, and Microbial Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the degradation pathways of persistent organic pollutants like pentabromophenol (PBP) is crucial for developing effective remediation strategies. This guide provides a comparative analysis of three primary degradation methods: chemical oxidation (ozonation), photochemical degradation, and microbial biodegradation. The performance of each method is evaluated based on available experimental data, with detailed protocols and pathway visualizations to support further research and application.

Executive Summary

This compound (PBP), a brominated flame retardant, poses significant environmental concerns due to its persistence and toxicity. This report details and compares the efficacy of ozonation, photochemical processes, and microbial degradation for the breakdown of PBP. Ozonation offers rapid degradation, while photochemical methods, particularly when enzyme-assisted, show high transformation efficiencies. Microbial degradation, although potentially slower, represents a more environmentally benign approach, with specific bacterial and fungal strains demonstrating the capacity to break down halogenated phenols. The choice of degradation pathway will depend on the specific application, considering factors such as cost, efficiency, and the potential formation of toxic byproducts.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for the different PBP degradation pathways.

Table 1: Chemical Degradation of this compound by Ozonation

ParameterValueReference
Ozone SourceAir[1][2]
Initial PBP ConcentrationNot Specified[1][2]
pH8.0[1][2]
Degradation Time45 min[1][2]
Degradation EfficiencyComplete[1][2]
Identified Byproducts17 intermediates, including dimers and lower bromophenols[1][2]
Ozone Source Water [1][2]
Degradation Time5 min[1][2]
Degradation EfficiencyComplete[1][2]

Table 2: Photochemical Degradation of this compound

MethodInitial PBP ConcentrationFlow Rate (Hydraulic Retention Time)PBP Transformation (%)Bromine Removal (%)Reference
TiO2/HRP photocatalysisNot Specified1.25 mL/min (8 min)~96%22%
TiO2/HRP photocatalysisNot Specified0.5 mL/min (20 min)~96%70%

Table 3: Microbial Degradation of this compound and its Analogue, Pentachlorophenol (PCP)

MicroorganismSubstrateInitial ConcentrationDegradation TimeDegradation EfficiencyReference
Trametes versicolorThis compoundNot Specified24 hoursComplete removal
Endophytic Bacteria (GRN root 4)PentachlorophenolNot SpecifiedNot Specified94.12%[3]
Flavobacterium sp.Pentachlorophenol600 mg/L (influent)Continuous cultureContinuous degradation[4]
Pseudomonas fluorescens PU1Phenolup to 1000 ppm72 hoursComplete[5]
Acinetobacter calcoaceticus PAPhenol800 mg/L48 hours91.6%[6]

Degradation Pathways and Mechanisms

Chemical Degradation: Ozonation

Ozonation is a chemical water treatment process that utilizes ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. The degradation of PBP through ozonation proceeds via electrophilic attack by ozone on the aromatic ring, leading to ring cleavage and the formation of various intermediates.

The reaction of ozone with PBP in an aqueous basic medium has been shown to be highly efficient, with complete degradation achieved in as little as 5 minutes when using an ozone source from water.[1][2] The degradation pathway is complex, involving the formation of 17 different byproducts, including lower brominated phenols and dimeric structures.[1][2] The formation of these intermediates, some of which may be more toxic than the parent compound, is a critical consideration in the application of this technology.

G Ozonation Degradation Pathway of PBP PBP This compound Intermediates Lower Brominated Phenols (e.g., Tetrabromophenol, Tribromophenol) PBP->Intermediates O₃ Attack Dimers Dimeric Byproducts PBP->Dimers O₃ Attack O3 Ozone (O₃) RingCleavage Ring Cleavage Products (e.g., Carboxylic Acids) Intermediates->RingCleavage Further Ozonation Mineralization Mineralization (CO₂, H₂O, Br⁻) RingCleavage->Mineralization

Ozonation pathway of this compound.
Photochemical Degradation

Photochemical degradation involves the use of light energy to initiate chemical reactions that break down pollutants. This process can be direct, where the pollutant itself absorbs light, or indirect, involving a photosensitizer. Advanced Oxidation Processes (AOPs) often employ catalysts like titanium dioxide (TiO₂) to generate highly reactive hydroxyl radicals (•OH) upon UV irradiation, which then attack the pollutant molecules.

A study on the photocatalytically induced enzymatic degradation of PBP using horseradish peroxidase (HRP) immobilized on a TiO₂/glass surface demonstrated high transformation efficiency.[7] With a longer hydraulic retention time, approximately 96% of PBP was transformed, with a 70% removal of bromine.[7] This indicates that the aromatic ring is broken down and the bromine atoms are cleaved from the molecule.

G Photochemical Degradation Workflow of PBP PBP_solution PBP Solution TiO2_HRP TiO₂/HRP Immobilized on Glass Column PBP_solution->TiO2_HRP Degradation Degradation & Dehalogenation TiO2_HRP->Degradation UVB UVB Irradiation (320 nm) UVB->TiO2_HRP Analysis Analysis (HPLC, IC, LC/MS) Degradation->Analysis

Workflow for photocatalytic degradation of PBP.
Microbial Degradation

Microbial degradation utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down organic pollutants. This process is often considered a more sustainable and environmentally friendly approach. For halogenated phenols, the degradation typically involves initial dehalogenation followed by ring cleavage.

While specific enzymatic pathways for PBP are not as well-documented as for its chlorinated analogue, pentachlorophenol (PCP), the degradation mechanisms are expected to be similar. In bacteria like Sphingobium chlorophenolicum, the aerobic degradation of PCP is initiated by a PCP-4-monooxygenase, which hydroxylates the ring and removes a chlorine atom.[8] This is followed by further dehalogenation and ring cleavage through ortho or meta pathways.[5][8] Fungi, such as the white-rot fungus Trametes versicolor, have also been shown to completely remove PBP from liquid media within 24 hours, likely through the action of extracellular ligninolytic enzymes.

Bacterial degradation of aromatic compounds is a regulated process involving complex signaling pathways. Transcriptional regulators, such as those from the LysR-type family, control the expression of catabolic genes in response to the presence of the pollutant or its metabolites.[1] This ensures that the energy-intensive degradation enzymes are only produced when needed.

G Bacterial Degradation Pathway of Halogenated Phenols PBP This compound (PBP) or Pentachlorophenol (PCP) Monooxygenase PCP-4-monooxygenase (e.g., in Sphingobium) PBP->Monooxygenase Tetrachloro_hydroquinone Tetrabromo/Tetrachloro -hydroquinone Monooxygenase->Tetrachloro_hydroquinone Dehalogenase Reductive Dehalogenase Tetrachloro_hydroquinone->Dehalogenase Dichloro_hydroquinone Dibromo/Dichloro -hydroquinone Dehalogenase->Dichloro_hydroquinone RingCleavage Ring Cleavage (Ortho or Meta Pathway) Dichloro_hydroquinone->RingCleavage TCA TCA Cycle RingCleavage->TCA

A generalized bacterial degradation pathway for halogenated phenols.

Experimental Protocols

Ozonation of this compound

Objective: To determine the degradation efficiency of PBP in an aqueous solution using ozonation.

Materials:

  • Ozone generator

  • Gas flow meter

  • Glass batch reactor with a gas diffuser

  • Magnetic stirrer

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • Chemicals: this compound, phosphate buffer, sodium thiosulfate (for quenching the reaction)

Procedure:

  • Prepare a stock solution of PBP in a suitable solvent and spike it into a known volume of buffered aqueous solution (pH 8.0) in the reactor.

  • Start the ozone generator and bubble ozone gas through the solution at a constant flow rate.

  • At specific time intervals, withdraw samples from the reactor.

  • Immediately quench the reaction in the collected samples by adding a small amount of sodium thiosulfate solution.

  • Analyze the concentration of PBP in the samples using HPLC.

  • Calculate the degradation efficiency at each time point.

Photochemical Degradation of this compound

Objective: To evaluate the degradation of PBP using a photocatalytically induced enzymatic process.

Materials:

  • Glass column packed with TiO₂/HRP immobilized on its surface

  • Peristaltic pump

  • UVB lamp (320 nm)

  • HPLC with a UV detector

  • Ion chromatograph (IC)

  • Liquid chromatography-mass spectrometry (LC/MS)

  • Chemicals: this compound, solvents for HPLC mobile phase, and standards for IC.

Procedure:

  • Prepare a solution of PBP in an appropriate solvent.

  • Pump the PBP solution through the packed glass column at a defined flow rate.

  • Irradiate the column with a UVB lamp.

  • Collect the effluent from the column at different time intervals.

  • Analyze the concentration of PBP in the effluent using HPLC to determine the transformation efficiency.

  • Analyze the concentration of bromide ions in the effluent using IC to determine the extent of dehalogenation.

  • Characterize the degradation products using LC/MS.

Microbial Degradation of this compound

Objective: To assess the ability of a specific microbial strain to degrade PBP.

Materials:

  • Microbial culture (e.g., Trametes versicolor or a bacterial isolate)

  • Liquid growth medium

  • Shaker incubator

  • Centrifuge

  • HPLC with a UV detector

  • Chemicals: this compound, nutrients for the growth medium, and solvents for extraction and HPLC analysis.

Procedure:

  • Prepare a sterile liquid growth medium and inoculate it with the selected microbial strain.

  • Incubate the culture under optimal growth conditions (e.g., temperature, pH, agitation) until it reaches the desired growth phase.

  • Add a known concentration of PBP to the microbial culture.

  • Continue the incubation under the same conditions.

  • At regular intervals, withdraw samples from the culture.

  • Separate the microbial biomass from the culture medium by centrifugation.

  • Extract the remaining PBP and its metabolites from the supernatant.

  • Analyze the concentration of PBP in the extracts using HPLC to determine the degradation rate and efficiency.

Conclusion

The degradation of this compound can be effectively achieved through chemical, photochemical, and microbial methods. Ozonation provides a rapid and complete degradation, but the formation of potentially toxic byproducts requires careful monitoring. Photochemical degradation, especially when enhanced with enzymatic catalysis, shows high transformation and dehalogenation efficiencies. Microbial degradation offers a more sustainable approach, with several bacterial and fungal species demonstrating the ability to break down PBP and related compounds.

For researchers and professionals in drug development and environmental science, the choice of a suitable degradation technology will depend on a thorough evaluation of factors such as the concentration of the pollutant, the desired level of treatment, cost-effectiveness, and the environmental impact of the process itself. Further research is needed to fully elucidate the enzymatic pathways of PBP degradation in various microorganisms and to optimize the existing chemical and photochemical methods to minimize the formation of harmful intermediates.

References

A Comparative Guide to the Genotoxicity of Pentabromophenol and Pentachlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of Pentabromophenol (PBP) and Pentachlorophenol (PCP), two halogenated aromatic compounds used historically as flame retardants and biocides, respectively.[1][2] While both compounds have raised environmental and health concerns, Pentachlorophenol has been more extensively studied for its toxicological effects.[1] This document synthesizes available experimental data, outlines common genotoxic mechanisms, and provides detailed protocols for key assessment assays.

Mechanism of Action: Oxidative Stress and DNA Damage

The primary mechanism implicated in the genotoxicity of Pentachlorophenol involves the metabolic generation of reactive oxygen species (ROS).[3] During its metabolism in the liver, PCP is converted into metabolites such as tetrachlorohydroquinone (TCHQ) and tetrachloro-p-benzoquinone (TCBQ).[4][5] These metabolites can undergo redox cycling, a process that produces superoxide radicals and hydrogen peroxide (H₂O₂).[4] In the presence of transition metals like copper, these ROS can be converted into highly reactive hydroxyl radicals that induce DNA damage, including single- and double-strand breaks and the formation of oxidized bases like 8-oxo-7,8-dihydro-2'-deoxyguanosine.[4] This cascade of events triggers the DNA Damage Response (DDR) pathway, a cellular network that senses DNA lesions and coordinates cell cycle arrest and DNA repair.[6]

While direct comparative studies on PBP are limited, its structural similarity to PCP suggests a potential for similar metabolic activation and induction of oxidative stress.

G cluster_0 Cellular Exposure cluster_1 Metabolic Activation & Stress Induction cluster_2 DNA Damage cluster_3 Cellular Response Compound Pentachlorophenol (PCP) or This compound (PBP) Metabolites Metabolites (e.g., TCHQ, TCBQ for PCP) Compound->Metabolites Metabolism ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂, •OH) Metabolites->ROS Redox Cycling DNA_Lesions DNA Lesions (Strand Breaks, Oxidized Bases) ROS->DNA_Lesions Oxidative Attack DDR DNA Damage Response (DDR) (ATM/ATR Kinase Activation) DNA_Lesions->DDR Sensing of Damage Repair DNA Repair DDR->Repair Apoptosis Cell Cycle Arrest / Apoptosis DDR->Apoptosis

Caption: Oxidative Stress-Induced DNA Damage Pathway.

Comparative Genotoxicity Data

The following table summarizes quantitative data from various genotoxicity assays. A significant data gap exists for this compound in publicly available literature compared to the extensive evaluation of Pentachlorophenol.

CompoundAssay TypeTest SystemConcentration/DoseKey ResultsCitation(s)
Pentachlorophenol Comet AssayHuman Nasal Mucosal Cells0.3 - 1.2 µmol/LSignificant, dose-dependent increase in DNA damage (strand breaks).[7]
Pentachlorophenol Comet AssayRat Intestinal Mucosa (in vivo)25 - 150 mg/kg bw/dayDose-dependent increase in DNA damage, DNA-protein cross-linking, and DNA fragmentation.[3]
Pentachlorophenol Micronucleus TestFreshwater Fish (Channa punctatus)0.2, 0.4, 0.6 ppmSignificant, dose- and time-dependent increase in micronucleus frequency.[8]
Pentachlorophenol Ames Test (S. typhimurium)TA98, TA100, TA1535, etc.Up to 10 mg/plateGenerally negative without metabolic activation (-S9). Some studies show positive results in TA98 with metabolic activation (+S9).[9]
This compound Apoptosis AssayHuman Peripheral Blood Mononuclear CellsNot specified for genotoxicityInduces apoptosis; however, direct genotoxicity data (e.g., Comet, Micronucleus) is not provided in the cited study.[2]

Experimental Methodologies

Detailed protocols for key genotoxicity assays are provided below to support experimental design and data interpretation.

General Workflow for Genotoxicity Assessment

The assessment of a compound's genotoxic potential typically follows a structured workflow, beginning with exposure and culminating in statistical analysis of the induced damage.

G A 1. Preparation (Cell Culture / Animal Acclimation) B 2. Exposure (Treat with Test Compound - PBP, PCP, Controls) A->B C 3. Cell / Tissue Harvesting (Isolate target cells, e.g., leukocytes, bone marrow, liver) B->C D 4. Assay Performance (e.g., Comet Assay, Micronucleus Test) C->D E 5. Data Acquisition (Fluorescence Microscopy, Automated Scoring) D->E F 6. Statistical Analysis (Comparison to negative/positive controls, dose-response evaluation) E->F G 7. Hazard Conclusion (Genotoxic or Non-genotoxic) F->G

Caption: General Workflow for In Vitro Genotoxicity Testing.

The Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][11]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[12]

Detailed Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cell cultures or tissues at a concentration of approximately 1 x 10⁵ cells/mL in ice-cold PBS.

  • Slide Preparation: Pre-coat microscope slides with 1% normal melting point (NMP) agarose and allow to dry.

  • Embedding: Mix 10 µL of the cell suspension with 90 µL of 1% low melting point (LMP) agarose at 37°C. Pipette this mixture onto the pre-coated slide, cover with a coverslip, and solidify at 4°C for 10 minutes.

  • Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, cold (4°C) lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour.

  • Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis in the same buffer at ~25V and ~300 mA for 20-30 minutes. All steps from lysis onward should be performed in the dark to prevent additional DNA damage.

  • Neutralization: Gently wash the slides three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

  • Staining & Visualization: Stain the DNA by adding a fluorescent dye (e.g., ethidium bromide or SYBR Green). Visualize using a fluorescence microscope.

  • Scoring: Score a minimum of 50-100 randomly selected cells per sample using specialized image analysis software. Key metrics include % Tail DNA and Tail Moment.[3]

In Vivo Micronucleus Test

The micronucleus test detects chromosomal damage or damage to the mitotic apparatus.[13]

Principle: Micronuclei (MN) are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[14] An increase in the frequency of micronucleated cells in a proliferating cell population, such as bone marrow erythrocytes, indicates a genotoxic event.[8][14]

Detailed Protocol:

  • Animal Dosing: Administer the test substance (PCP or PBP) to a group of rodents (typically mice or rats) via the intended route of exposure. Include concurrent negative (vehicle) and positive control groups.[15]

  • Sample Collection: Collect bone marrow, typically from the femur, at appropriate time intervals after exposure (e.g., 24 and 48 hours). For fish, peripheral blood is often used.[8]

  • Slide Preparation: Flush the bone marrow from the femur using fetal bovine serum. Centrifuge the cell suspension, remove the supernatant, and use the cell pellet to make smears on clean microscope slides.

  • Fixation and Staining: Air-dry the smears and fix them in absolute methanol. Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa or Acridine Orange).

  • Scoring: Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity to the bone marrow.

  • Data Analysis: The frequency of micronucleated PCEs is the primary endpoint. Statistical analysis is performed to compare the treated groups with the negative control. A significant, dose-dependent increase in MN-PCEs is considered a positive result.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess a chemical's potential to cause gene mutations.[16]

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own and require it for growth). The assay measures the ability of a test chemical to induce reverse mutations (reversions) that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[17][18]

Detailed Protocol:

  • Strain Preparation: Grow overnight cultures of the selected Salmonella tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation (S9 Mix): The test is performed both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates mammalian metabolism.[9] This is crucial for detecting chemicals that are genotoxic only after being metabolized.

  • Exposure (Plate Incorporation Method):

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution (at various concentrations), and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates).

    • Incubate this mixture for 20-30 minutes at 37°C.

    • Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates. Cytotoxicity is also assessed by observing the clarity or absence of the background bacterial lawn.

Conclusion and Future Directions

The available evidence strongly indicates that Pentachlorophenol is genotoxic , primarily through an indirect mechanism involving metabolic activation and the induction of oxidative stress.[3][4] It has tested positive in multiple systems, including the Comet assay and the in vivo micronucleus test, demonstrating its ability to cause DNA strand breaks and chromosomal damage.[7][8] Its mutagenicity in the Ames test appears to be dependent on metabolic activation.[9]

In stark contrast, there is a significant lack of publicly available genotoxicity data for This compound . While its structural analogy to PCP raises a strong suspicion of similar toxicological properties, this cannot be confirmed without direct experimental evidence.

Recommendation for Researchers: There is a clear and compelling need for direct, comparative genotoxicity studies of this compound using standard assays such as the Comet, Micronucleus, and Ames tests. Such research is critical for accurately assessing its risk profile and informing regulatory decisions. Professionals in drug development can leverage the detailed protocols in this guide as a foundation for assessing the genotoxic potential of novel halogenated compounds that may arise during the discovery process.

References

Comparative study of Pentabromophenol bioaccumulation in different species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the bioaccumulation of Pentabromophenol (PBP) across various species reveals a significant data gap for this specific compound. Consequently, this guide utilizes data from its close structural analogue, Pentachlorophenol (PCP), to provide a comparative analysis of its bioaccumulation potential in different organisms. This approach is adopted due to the similar physicochemical properties of PBP and PCP, which suggest comparable environmental fate and toxicological profiles. It is crucial to note that while PCP serves as a valuable surrogate, species-specific differences in metabolism and uptake may lead to variations in the actual bioaccumulation of PBP.

This guide presents a comparative overview of PCP bioaccumulation in fish, aquatic invertebrates, and birds, supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the bioaccumulation patterns of halogenated phenols.

Quantitative Bioaccumulation Data

The bioaccumulation of a substance in an organism is quantified using metrics such as the Bioconcentration Factor (BCF) and tissue-specific concentrations. The following tables summarize the available data for Pentachlorophenol (PCP) in various species.

Table 1: Bioconcentration Factors (BCF) of Pentachlorophenol in Aquatic Organisms

Bioconcentration Factor (BCF) is a measure of the extent to which a chemical substance is absorbed by an aquatic organism from the surrounding water. A higher BCF value indicates a greater potential for bioaccumulation.

SpeciesCommon NameLog BCFBCF ValueReference
Carassius auratusGoldfish0.30 - 2.122 - 132[1][2]
Pimephales promelasFathead Minnow2.89776[1]
Oncorhynchus mykissRainbow Trout2.4 - 3.73251 - 5370[1][3]
Cyprinodon variegatusSheepshead Minnow0.7 - 1.75 - 50[1]
Gambusia affinisMosquito Fish2.47295[1]
Danio rerioZebra Fish2.85708[1]
Leuciscus idusGolden Orfe2.62417[1]
VariousAlgae-up to 10,000[3]
VariousPolychaeta-3,830[3]
Lepomis macrochirusBluegill Sunfish-13[3]
Mytilus edulisBlue Mussel-324[3]
Crassostrea virginicaEastern Oyster-78[3]

Note: The BCF of PCP in fish is influenced by the pH of the water, with higher accumulation observed in more acidic conditions. The Log BCF for goldfish varied from 0.30 at pH 10 to 2.12 at pH 5.5.[1][2]

Table 2: Pentachlorophenol (PCP) Accumulation in Broiler Chicken Tissues

This table presents the tissue distribution of PCP in broiler chickens following dietary exposure.

TissueAccumulation Level
KidneyHighest
LiverHigh
HeartModerate
LegModerate
BreastModerate
GizzardLower
FatLowest

Source: Data from a study on the toxicity and bioaccumulation of pentachlorophenol in broiler chickens.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for key experiments cited in this guide.

Bioaccumulation Studies in Fish (Based on OECD Guideline 305)

This protocol outlines a standard method for determining the bioconcentration of a chemical in fish.

  • Test Organism Selection: A species with a low fat content and a relatively fast growth rate, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.

  • Acclimation: Fish are acclimated to laboratory conditions for at least two weeks prior to the experiment.

  • Exposure Phase:

    • Fish are exposed to a constant, sublethal concentration of the test substance (e.g., PCP) in a flow-through system.

    • The exposure duration is typically 28 days, or until a steady-state concentration in the fish tissue is reached.

    • Water and fish samples are collected at regular intervals for analysis.

  • Depuration Phase:

    • Following the exposure phase, the remaining fish are transferred to clean, untreated water.

    • The depuration phase continues until the concentration of the test substance in the fish tissue has significantly decreased, typically for a period equal to the exposure phase.

    • Fish and water samples are collected periodically to determine the elimination rate.

  • Chemical Analysis: The concentration of the test substance in water and fish tissue samples is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.

Tissue Distribution Studies in Birds (Generalized Protocol)

This protocol describes a typical approach to investigate the distribution of a chemical in different tissues of birds.

  • Animal Model: A suitable avian species, such as the broiler chicken (Gallus gallus domesticus), is chosen.

  • Dosing: The test substance (e.g., PCP) is administered to the birds, typically through their feed, at various concentrations for a specified duration.

  • Sample Collection: At the end of the exposure period, birds are euthanized, and various tissues (e.g., liver, kidney, muscle, fat) are collected.

  • Sample Preparation: Tissues are homogenized and extracted to isolate the test substance.

  • Chemical Analysis: The concentration of the substance in each tissue is quantified using analytical techniques like GC-MS.

  • Data Analysis: The results are expressed as the concentration of the substance per unit weight of tissue (e.g., ng/g wet weight) to determine the tissue-specific accumulation.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Bioaccumulation cluster_setup Experimental Setup cluster_exposure Exposure Phase cluster_depuration Depuration Phase cluster_analysis Analysis TestOrganism Select Test Organism (e.g., Fish, Invertebrate) Acclimation Acclimation to Lab Conditions TestOrganism->Acclimation Exposure Expose to PBP/PCP (Aqueous or Dietary) Acclimation->Exposure Sampling_Exposure Periodic Sampling (Water & Organism) Exposure->Sampling_Exposure Depuration Transfer to Clean Medium Exposure->Depuration ChemicalAnalysis Chemical Analysis (e.g., GC-MS) Sampling_Exposure->ChemicalAnalysis Sampling_Depuration Periodic Sampling (Organism) Depuration->Sampling_Depuration Sampling_Depuration->ChemicalAnalysis DataAnalysis Data Analysis (BCF, Tissue Concentration) ChemicalAnalysis->DataAnalysis

Caption: Generalized workflow for a bioaccumulation study.

Signaling_Pathway_Placeholder PBP_Exposure This compound (PBP) Exposure Uptake Uptake into Organism (Gills, Skin, Diet) PBP_Exposure->Uptake Distribution Distribution via Circulatory System Uptake->Distribution Metabolism Metabolism (e.g., in Liver) Distribution->Metabolism Bioaccumulation Bioaccumulation in Tissues (e.g., Fat, Liver, Muscle) Distribution->Bioaccumulation Excretion Excretion Metabolism->Excretion Bioaccumulation->Excretion Slow Release

Caption: Conceptual pathway of PBP uptake and bioaccumulation.

References

Safety Operating Guide

Proper Disposal of Pentabromophenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of pentabromophenol is critical for ensuring laboratory safety and environmental protection. As a substance with significant health and environmental hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, in accordance with hazardous waste regulations.

Immediate Safety Precautions

This compound is classified as a toxic and irritant substance.[1] It is harmful if inhaled and toxic in contact with skin.[2] Before handling this compound for disposal, ensure all relevant safety precautions are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, protective gloves, and a lab coat.[1] For handling larger quantities or where dust may be generated, a NIOSH-approved respirator is necessary.[3]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or fumes.[2][3]

  • Emergency Procedures: In case of accidental contact, immediately wash the affected skin with soap and plenty of water.[2] If inhaled, move the individual to fresh air.[2] In case of eye contact, rinse cautiously with water for several minutes.[3][4] In all cases of exposure, seek immediate medical attention.[2][3]

Regulatory Framework

The disposal of this compound is governed by federal and state hazardous waste regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[5][6] Generators of hazardous waste are responsible for ensuring it is properly identified, managed, and treated prior to disposal.[6] Disposal must be carried out in accordance with all applicable local, regional, national, and international regulations.[4]

Step-by-Step Disposal Procedure

Step 1: Waste Identification and Classification

The first step is to identify the waste as hazardous. This compound is a toxic solid and is classified as a hazardous waste.[1][2] It is also very toxic to aquatic life, posing a significant environmental hazard.[3][7]

Step 2: Segregation and Storage

  • Segregation: Do not mix this compound waste with other non-hazardous waste. It must be segregated and stored separately.

  • Container: Store the waste in a suitable, closed, and clearly labeled container.[3][7] The container should be in good condition and compatible with the chemical.

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents as "this compound." Include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[2]

Step 3: Arrange for Professional Disposal

It is mandatory to use a licensed professional waste disposal service for the disposal of this compound.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2]

  • Contact a Licensed Vendor: Engage a certified hazardous waste management company to handle the transportation and final disposal.

  • Manifest: For transportation off-site, a hazardous waste manifest is required to track the waste from your facility to its final destination.[8]

  • Transportation: this compound is classified for transport under UN number 2811 as a toxic solid, organic, n.o.s.[1][2]

Step 4: Recommended Disposal Method

The recommended method for the disposal of this compound is high-temperature incineration.[1] This involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen bromide.[1] This process must be carried out at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueCitation(s)
Chemical Formula C₆Br₅OH[1][7]
Molecular Weight 488.59 g/mol [1]
CAS Number 608-71-9[2]
Appearance Light brown or beige-to-brown powder[1][7]
Melting Point 223-226 °C (lit.)
Solubility in Water Insoluble[1][7]
UN Number 2811[1][2]
Hazard Class 6.1 (Toxic substances)[2]
GHS Hazard Statements H301, H311, H315, H319, H331, H335, H400[3]

This compound Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Pentabromophenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pentabromophenol

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound.

Chemical Identifier:

NameThis compound
Synonyms 2,3,4,5,6-Pentabromophenol, Perbromophenol
CAS Number 608-71-9
Molecular Formula C₆HBr₅O
Molecular Weight 488.59 g/mol
Appearance Beige-to-brown powder[1]

Hazard Summary:

This compound is a hazardous substance that requires strict safety measures. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][3]

GHS Classification Hazard Statement
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin[4]
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaled
Skin Irritation (Category 2)H315: Causes skin irritation[2][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[2][3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[3]
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic life[2][3]
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

Body Area Required PPE
Eye/Face Chemical splash-resistant safety glasses or goggles with side protection.[3] A face shield may be appropriate in some workplaces.[3]
Hands Wear chemically compatible gloves.[4][5] The specific glove material should be selected based on an evaluation of the workplace hazards, duration of use, and the glove's chemical resistance.
Body Protective clothing must be selected based on the workplace hazards.[3] This includes a lab coat or chemical-resistant suit. Immediately remove any clothing that becomes contaminated.[4]
Respiratory For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]
Emergency Procedures

Immediate action is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[4] Keep the person warm and at rest. Seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water.[2][4] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention from an ophthalmologist.
Ingestion Do not induce vomiting. [7] If the person is conscious, rinse their mouth with water.[2][6] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][3]
Handling and Disposal Plan

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Handling:

  • Use only in a well-ventilated area or outdoors.[3][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Keep away from foodstuffs, beverages, and feed.[4]

  • Store in a locked-up, well-ventilated place. Keep the container tightly closed.

Spill Management:

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE as outlined above.

  • Avoid dust formation.[2]

  • Sweep up the spilled substance and place it into a suitable, closed container for disposal.[1][2]

  • Do not let the product enter drains.[2]

Disposal:

  • Disposal must be made according to official regulations.[8]

  • Consult state, local, or national regulations to ensure proper disposal.[8]

  • Contact a licensed professional waste disposal service to dispose of this material.[6]

  • Contaminated packaging should be disposed of in the same manner as the product.

Safe Handling Workflow for this compound

The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.

cluster_receipt_storage Receipt & Storage cluster_handling Handling & Use cluster_decontamination_disposal Decontamination & Disposal cluster_emergency Emergency Response receipt Receive Chemical storage Store in Locked, Ventilated Area receipt->storage Inspect & Log ppe Don Appropriate PPE storage->ppe Prepare for Use weighing Weigh in Ventilated Balance Enclosure ppe->weighing reaction Perform Experiment in Fume Hood weighing->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Post-Experiment spill Spill Response reaction->spill If Spill Occurs exposure Exposure Response reaction->exposure If Exposure Occurs waste_collection Collect Waste in Labeled Container decontaminate->waste_collection disposal Dispose via Licensed Waste Service waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。